Bromocyclohexane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
bromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQQHJNRPDOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044148 | |
| Record name | Bromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS] | |
| Record name | Cyclohexyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.62 [mmHg] | |
| Record name | Cyclohexyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-85-0 | |
| Record name | Bromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROMOCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0UMS4RNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclohexane, also known as cyclohexyl bromide, is a cyclic alkyl halide with the chemical formula C₆H₁₁Br. It is a colorless to pale yellow liquid at room temperature and possesses a characteristic odor.[1][2] This organobromine compound serves as a versatile intermediate and reagent in organic synthesis, making it a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of transformations, including nucleophilic substitution and elimination reactions. Furthermore, this compound is a precursor for the formation of Grignard reagents, which are invaluable for the construction of new carbon-carbon bonds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this compound.
Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Odor | Characteristic, faint, sweet, and ether-like[1][2] |
| Melting Point | -57 °C (-71 °F; 216 K)[3] |
| Boiling Point | 166-167 °C (331-333 °F; 439-440 K)[3] |
| Density | 1.324 g/cm³ at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.495 |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695), ether, benzene, acetone (B3395972), and carbon tetrachloride.[1][2] |
| Flash Point | 62.8 °C (145.0 °F; 335.9 K)[3] |
| Vapor Density | 5.62 (vs air) |
| Dielectric Constant | 7.9 at 25 °C[3] |
Experimental Protocols for Determining Physical Properties
The following are generalized experimental procedures for the determination of the key physical properties of a liquid compound like this compound.
1. Determination of Boiling Point (Micro-scale Method)
This method is suitable for small quantities of liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath), and mineral oil.
-
Procedure:
-
Fill the small test tube with approximately 0.5-1 mL of this compound.
-
Place the capillary tube, with its open end downwards, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the oil level is above the liquid in the test tube.
-
Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the oil.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[6] Record this temperature.
-
2. Determination of Melting Point
Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.
-
Apparatus: Capillary tubes, thermometer, a cooling bath (e.g., dry ice/acetone), and a melting point apparatus with a cooling stage, or a Thiele tube setup suitable for low temperatures.
-
Procedure:
-
Introduce a small amount of liquid this compound into a capillary tube.
-
Seal the open end of the capillary tube using a flame.
-
Freeze the sample by immersing the capillary tube in a cooling bath.
-
Place the capillary tube in the melting point apparatus.
-
Allow the temperature to rise slowly (1-2 °C per minute) as the frozen sample is observed.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[2] A pure compound will have a sharp melting range of 1-2 °C.
-
3. Determination of Density
-
Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound at the same temperature as the water and record the mass (m₃).
-
The density of this compound (ρ_liquid) can be calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measured temperature.
-
4. Determination of Refractive Index
-
Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
-
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the lower prism using a clean dropper.
-
Close the prisms and allow the liquid to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (typically 20 °C).
-
Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.
-
Adjust the compensator to remove any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Chemical Properties and Reactivity
This compound is a secondary alkyl halide, and its chemical reactivity is dominated by the polarized carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, this compound readily undergoes nucleophilic substitution (SN1 and SN2) and base-induced elimination (E1 and E2) reactions.
Experimental Protocols for Key Chemical Reactions
1. Synthesis of this compound from Cyclohexanol (B46403)
This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol is replaced by a bromine atom.
-
Reagents: Cyclohexanol, concentrated sulfuric acid, potassium bromide, deionized water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.[7]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of potassium bromide, a molar equivalent of cyclohexanol, and a small amount of deionized water.[7]
-
While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid dropwise over approximately 20 minutes.[7]
-
Heat the mixture to reflux for 45-60 minutes.
-
After reflux, allow the mixture to cool and add deionized water to dissolve any precipitated salts.[7]
-
Transfer the mixture to a separatory funnel. The lower layer is the crude this compound.
-
Separate the layers and wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.[7]
-
Dry the crude product over anhydrous magnesium sulfate.[7]
-
Purify the this compound by distillation, collecting the fraction that boils at 166-167 °C.[7]
-
2. Nucleophilic Substitution (SN2): Synthesis of Cyclohexyl Azide (B81097)
This protocol illustrates a typical SN2 reaction with inversion of stereochemistry.
-
Reagents: this compound, sodium azide (NaN₃), anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) and anhydrous DMSO.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclohexyl azide.
-
3. Elimination (E2): Synthesis of Cyclohexene (B86901)
This procedure demonstrates the base-induced elimination of HBr from this compound to form an alkene.
-
Reagents: this compound, potassium hydroxide (B78521) (KOH), 95% ethanol.[5]
-
Procedure:
-
In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of this compound, and 10 mL of 95% ethanol.[5]
-
Swirl the flask until most of the potassium hydroxide has dissolved.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[5]
-
After reflux, cool the flask to room temperature.
-
Add 12 mL of water to the flask, swirl, and transfer the contents to a separatory funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with water.
-
Dry the organic layer (cyclohexene) with anhydrous sodium sulfate.
-
Purify the cyclohexene by simple distillation, collecting the fraction boiling at approximately 83 °C.[5]
-
4. Williamson Ether Synthesis: Synthesis of Cyclohexyloxybenzene
This reaction involves the formation of an ether from an alkoxide and an alkyl halide.
-
Reagents: Phenol (B47542), sodium hydroxide, this compound, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve phenol in ethanol.
-
Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide salt.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain cyclohexyloxybenzene.
-
5. Formation of a Grignard Reagent and Reaction with a Ketone
This protocol describes the preparation of cyclohexylmagnesium bromide and its subsequent reaction with acetone to form a tertiary alcohol.
-
Reagents: Magnesium turnings, anhydrous diethyl ether, this compound, iodine crystal (as an initiator), acetone, dilute hydrochloric acid.
-
Procedure:
-
Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried to be completely moisture-free.
-
Place magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.
-
The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-brown solution is the Grignard reagent, cyclohexylmagnesium bromide.
-
-
Part B: Reaction with Acetone
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield 2-cyclohexyl-2-propanol.
-
-
Visualizations: Reaction Mechanisms and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key reaction mechanisms and a general experimental workflow relevant to the chemistry of this compound.
References
An In-depth Technical Guide to the Synthesis of Bromocyclohexane from Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of cyclohexanol (B46403) to bromocyclohexane is a fundamental and widely utilized transformation in organic synthesis, serving as a gateway to a variety of functionalized cyclohexane (B81311) derivatives crucial in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary methodologies for this synthesis, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The synthesis predominantly proceeds via a nucleophilic substitution pathway, with conditions tailored to favor the desired product and minimize side reactions such as elimination. This document explores three principal synthetic routes: the use of hydrobromic acid, the in-situ generation of hydrobromic acid from sodium bromide and sulfuric acid, and the application of phosphorus tribromide. Each method is presented with its own set of advantages and considerations, allowing researchers to select the most appropriate protocol for their specific needs.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the introduction of the cyclohexyl moiety in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its synthesis from the readily available and inexpensive starting material, cyclohexanol, is a cornerstone of many research and development programs. The reaction involves the substitution of the hydroxyl group of cyclohexanol with a bromine atom. Due to the secondary nature of the alcohol, the reaction mechanism can be nuanced, with a propensity for both S(_N)1 and S(_N)2 pathways, as well as the competing E1 elimination reaction to form cyclohexene.[2][3] Understanding and controlling these pathways is critical to achieving high yields and purity of the desired this compound. This guide will delve into the mechanistic underpinnings and provide practical, replicable experimental protocols for the most common and effective synthetic methods.
Reaction Mechanisms
The conversion of cyclohexanol to this compound is a classic example of a nucleophilic substitution reaction. Given that cyclohexanol is a secondary alcohol, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the specific reagents and reaction conditions employed.
S(_N)1 Pathway with Hydrobromic Acid
Under strongly acidic conditions, such as in the presence of concentrated hydrobromic acid (HBr), the reaction predominantly follows an S(_N)1 mechanism.[2][3][4]
Step 1: Protonation of the Hydroxyl Group The hydroxyl group of cyclohexanol is a poor leaving group. In the presence of a strong acid like HBr, the lone pair of electrons on the oxygen atom attacks a proton from HBr, forming a protonated alcohol (oxonium ion). This protonation converts the hydroxyl group into a good leaving group (water).
Step 2: Formation of a Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step of the S(_N)1 reaction.
Step 3: Nucleophilic Attack by Bromide Ion The bromide ion (Br⁻), a good nucleophile, can then attack the planar carbocation from either face, leading to the formation of this compound. Due to the planar nature of the carbocation, if the starting material were chiral, this would lead to a racemic mixture of products.
Caption: S(_N)1 Reaction Mechanism for the synthesis of this compound.
S(_N)2 Pathway with Phosphorus Tribromide
When using reagents like phosphorus tribromide (PBr(_3)), the reaction typically proceeds through an S(_N)2 mechanism. This method is often preferred when trying to avoid carbocation rearrangements and control stereochemistry.[5][6][7]
Step 1: Formation of a Good Leaving Group The lone pair of electrons on the oxygen of cyclohexanol attacks the phosphorus atom of PBr(_3), displacing a bromide ion. This forms a protonated phosphite (B83602) ester, which is an excellent leaving group.
Step 2: Backside Attack by Bromide Ion The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside in a concerted step. This results in the formation of this compound with an inversion of stereochemistry if the starting alcohol is chiral.
Quantitative Data Presentation
The following tables summarize the quantitative data for the different synthetic methods, allowing for a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound using Hydrobromic Acid
| Parameter | Value | Reference |
| Molar Ratio (Acid:Cyclohexanol) | 1.5:1 to 3.5:1 | [8] |
| Reaction Temperature | 70-100°C | [8][9] |
| Reaction Time | 4-6 hours | [8][9] |
| Reported Yield | 65-92% | [8] |
Table 2: Synthesis of this compound using Sodium Bromide and Sulfuric Acid
| Parameter | Value | Reference |
| Molar Ratio (NaBr:Cyclohexanol) | ~4:1 | [8] |
| Molar Ratio (H₂SO₄:Cyclohexanol) | ~4.5:1 | [8] |
| Reaction Temperature | 48-50°C (H₂SO₄ addition), 96-98°C (reflux) | [8] |
| Reaction Time | 2 hours (reflux) | [8] |
| Reported Yield | 70.5-71.5% | [8] |
Table 3: Synthesis of this compound using Phosphorus Tribromide
| Parameter | Value | Reference |
| Molar Ratio (PBr₃:Cyclohexanol) | Typically 1:3 (stoichiometric) | [5][6] |
| Reaction Temperature | 0°C to room temperature | [5] |
| Reaction Time | Varies, typically a few hours | |
| Reported Yield | Generally high, often >60% | [6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from cyclohexanol.
Method 1: Using Hydrobromic Acid and a Dean-Stark Apparatus (Based on Russian Patent RU2616450C1)
This method utilizes a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product.[8][9]
Materials:
-
Cyclohexanol
-
45-48% Hydrobromic acid
-
Benzene (B151609) or Toluene
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexanol, 45-48% hydrobromic acid, and benzene. The recommended molar ratio of acid to cyclohexanol is 3.5:1, and the volume ratio of acid to benzene is 1:0.75.[8]
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux at a temperature of 70-72°C.[8]
-
Continuously remove the water collected in the Dean-Stark trap and return the benzene to the reaction mixture.
-
Maintain the reflux for 4 hours.[8]
-
After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolate the this compound from the benzene by distillation.
Method 2: Using Sodium Bromide and Sulfuric Acid
This is a common laboratory method that generates HBr in situ.[8]
Materials:
-
Cyclohexanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (96%)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride or sodium sulfate
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place sodium bromide and cyclohexanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise from an addition funnel with constant stirring. The temperature should be maintained below 48-50°C.[8]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux at 96-98°C for 2 hours.[8]
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.
-
Dry the crude this compound over anhydrous calcium chloride or sodium sulfate.
-
Purify the product by distillation.
Method 3: Using Phosphorus Tribromide
This method is advantageous for its mild reaction conditions and is less prone to carbocation rearrangements.[5][6]
Materials:
-
Cyclohexanol
-
Phosphorus tribromide (PBr(_3))
-
Anhydrous ether (solvent)
-
Water
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Place cyclohexanol in a round-bottom flask containing anhydrous ether and cool the flask in an ice bath.
-
Slowly add phosphorus tribromide dropwise from an addition funnel with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with saturated sodium bicarbonate solution and then with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to obtain the crude this compound, which can be further purified by distillation.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyclohexanol can be effectively achieved through several methods, each with its own mechanistic pathway and practical considerations. The choice of method, whether it be the S(_N)1-favored reaction with hydrobromic acid or the S(_N)2-driven conversion using phosphorus tribromide, will depend on the specific requirements of the synthesis, such as the need for stereochemical control, the scale of the reaction, and the available equipment. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to make informed decisions and successfully execute this important chemical transformation. Careful attention to reaction conditions and purification procedures is paramount to obtaining high yields of pure this compound for subsequent applications.
References
- 1. innospk.com [innospk.com]
- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. Cyclohexanol on reaction with PBr3 in the presence class 11 chemistry CBSE [vedantu.com]
- 8. RU2616450C1 - Method of producing this compound - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Bromocyclohexane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Key Synthetic Intermediate
Abstract
Bromocyclohexane, a vital halogenated organic compound, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural and reactive properties make it an indispensable building block for the introduction of the cyclohexyl moiety, a common structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthesis protocols, and its diverse applications in organic reactions. Special emphasis is placed on its role in nucleophilic substitution, elimination, and organometallic reactions, which are pivotal in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties of this compound
This compound, also known as cyclohexyl bromide, is a colorless to pale yellow liquid with a characteristic odor.[1] A summary of its key quantitative data is presented in Table 1 for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 108-85-0 | [2][3][4][5][6] |
| Molecular Formula | C6H11Br | [2][3][4][5][7] |
| Molecular Weight | 163.06 g/mol | [2][3][4][5][7][8][9] |
| Density | 1.324 g/cm³ at 25 °C | [2][7] |
| Boiling Point | 166-167 °C | [2][7] |
| Melting Point | -57 °C | [2] |
| Refractive Index | 1.495 (at 20 °C) | [7] |
| Flash Point | 62.8 °C | [2] |
Synthesis of this compound
The laboratory-scale synthesis of this compound is most commonly achieved through the nucleophilic substitution of cyclohexanol (B46403). The following diagram and protocol detail this transformation.
Caption: Synthesis of this compound from Cyclohexanol.
Experimental Protocol: Synthesis from Cyclohexanol
This protocol describes the synthesis of this compound from cyclohexanol using sodium bromide and sulfuric acid, which generates hydrobromic acid in situ.
Materials:
-
Cyclohexanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine sodium bromide and water.
-
Cool the flask in an ice bath and slowly add cyclohexanol with stirring.
-
While maintaining the cold temperature, add concentrated sulfuric acid dropwise.
-
Once the addition is complete, assemble a reflux condenser and heat the mixture to reflux for 45-60 minutes.
-
After reflux, allow the mixture to cool to room temperature. Two layers will form.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer (this compound) sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the this compound by distillation, collecting the fraction boiling at 166-167 °C.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It serves as a precursor for introducing the cyclohexyl group into molecules, a strategy often employed in drug design to enhance lipophilicity and modulate pharmacological activity.[5]
Nucleophilic Substitution and Elimination Reactions
As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.[3]
Caption: Competing Reaction Pathways for this compound.
Experimental Protocol: E2 Elimination - Synthesis of Cyclohexene (B86901)
The following protocol details the synthesis of cyclohexene from this compound via an E2 elimination reaction.[10]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
95% Ethanol
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of this compound, and 10 mL of 95% ethanol.[10]
-
Swirl the flask until most of the potassium hydroxide has dissolved.[10]
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[10]
-
After cooling, add 12 mL of water to the flask and transfer the contents to a separatory funnel.[11]
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the cyclohexene by distillation, collecting the fraction boiling at approximately 83 °C.
Grignard Reaction
This compound readily forms a Grignard reagent, cyclohexylmagnesium bromide, upon reaction with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and is widely used for the formation of carbon-carbon bonds.[12]
Caption: General Workflow for a Grignard Reaction using this compound.
Experimental Protocol: Formation of Cyclohexylmagnesium Bromide and Reaction with Carbon Dioxide
This protocol describes the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (dry ice) to produce cyclohexanecarboxylic acid.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is flame-dried to remove moisture.
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser (with a drying tube), place magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of this compound in anhydrous diethyl ether to the flask.
-
The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice bath.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Acidify the resulting mixture with aqueous HCl to protonate the carboxylate salt.
-
-
Workup and Isolation:
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude cyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.
-
Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[13] This reaction is a powerful tool for the synthesis of complex molecules, including many pharmaceuticals.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
A boronic acid or boronate ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
An appropriate solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The product is then isolated and purified by column chromatography or recrystallization.
Applications in Drug Synthesis
This compound is a key starting material or intermediate in the synthesis of numerous pharmaceutical agents.[13] The cyclohexyl group can improve a drug's pharmacokinetic profile by increasing its lipophilicity, which can enhance absorption and distribution. Examples of drugs synthesized using this compound include trihexyphenidyl (B89730) (an antiparkinsonian agent) and procyclidine (B1679153) (an anticholinergic).[13]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, offering a reliable means of introducing the cyclohexyl moiety into a wide range of molecules. Its well-defined reactivity in nucleophilic substitution, elimination, and organometallic reactions makes it an indispensable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties and reaction conditions is crucial for its effective application in the synthesis of novel and complex chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. xchemi.com [xchemi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]
- 8. Because this compound is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 9. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. quora.com [quora.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Data of Bromocyclohexane
This technical guide provides a comprehensive overview of the spectroscopic data for bromocyclohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, data tables, and visualizations are presented to support researchers, scientists, and drug development professionals in the analysis of this compound.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate analysis and comparison.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Due to the chair-chair interconversion of the cyclohexane (B81311) ring at room temperature, the axial and equatorial protons are averaged, simplifying the spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound typically shows five distinct signals.[1] The proton on the carbon bearing the bromine atom (C-1) is the most deshielded and appears furthest downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~ 4.16 | Multiplet |
| H-2, H-6 (axial & equatorial) | ~ 2.1 - 2.3 | Multiplet |
| H-3, H-5 (axial & equatorial) | ~ 1.7 - 1.9 | Multiplet |
| H-4 (axial & equatorial) | ~ 1.4 - 1.6 | Multiplet |
| Other Protons | ~ 1.2 - 1.5 | Multiplet |
Note: At room temperature, the signal for the H-1 proton can appear as a broad singlet due to rapid conformational flipping. At low temperatures (-75 °C), this signal resolves into two distinct peaks for the axial and equatorial conformers at approximately δ 4.64 and δ 3.97, respectively.[2]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |
| C-1 | ~ 55-57 |
| C-2, C-6 | ~ 35-37 |
| C-3, C-5 | ~ 27-29 |
| C-4 | ~ 25-26 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[3][4][5]
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-Br bond vibrations.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³ hybridized) | 2850 - 2950 | Strong |
| CH₂ bend (scissoring) | ~ 1450 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Source: Data compiled from NIST and ChemicalBook databases.[6][7][8]
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The molecular weight of this compound is approximately 163.06 g/mol .[7][9] Due to the presence of bromine, the molecular ion peak appears as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
| m/z (Mass/Charge Ratio) | Ion/Fragment | Relative Intensity |
| 164 | [C₆H₁₁⁸¹Br]⁺˙ (Molecular Ion, M+2) | High |
| 162 | [C₆H₁₁⁷⁹Br]⁺˙ (Molecular Ion, M+) | High |
| 83 | [C₆H₁₁]⁺ (Loss of Br) | High |
| 55 | [C₄H₇]⁺ | Base Peak |
| 41 | [C₃H₅]⁺ | High |
Source: Data compiled from NIST Mass Spectrometry Data Center.[9][10]
Visualization of Spectroscopic Data
The following diagrams provide a visual representation of the this compound structure for NMR assignment, a typical workflow for spectroscopic analysis, and its mass spectral fragmentation pathway.
References
- 1. Solved How many signals would you expect in the 1 H NMR | Chegg.com [chegg.com]
- 2. Answered: The NMR spectrum of this compound indicates a low field signal (1H) at δ 4.16. To room temperature, this signal is a singlet, but at -75 ° C it separates… | bartleby [bartleby.com]
- 3. This compound(108-85-0) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(108-85-0) IR Spectrum [m.chemicalbook.com]
- 7. Cyclohexane, bromo- [webbook.nist.gov]
- 8. Cyclohexane, bromo- [webbook.nist.gov]
- 9. Cyclohexane, bromo- [webbook.nist.gov]
- 10. This compound(108-85-0) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to the Axial vs. Equatorial Conformations of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational isomers of bromocyclohexane, focusing on the thermodynamic stability and equilibrium between the axial and equatorial forms. A detailed examination of the underlying principles, experimental methodologies for characterization, and quantitative data is presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry, where understanding conformational preferences is critical for molecular design and predicting reactivity.
Introduction: Conformational Analysis of Substituted Cyclohexanes
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In monosubstituted cyclohexanes, the substituent can occupy two distinct positions: axial or equatorial. The axial position is perpendicular to the general plane of the ring, while the equatorial position lies in the plane of the ring.[1] The chair conformations are in a state of dynamic equilibrium through a process known as ring flipping. For this compound, this equilibrium is between the axial and equatorial conformers. The relative stability of these two conformers is a critical factor in determining the molecule's overall properties and reactivity.
Relative Stability of Axial and Equatorial this compound
The equatorial conformation of this compound is thermodynamically more stable than the axial conformation.[2][3] This increased stability is primarily attributed to the avoidance of steric hindrance. In the axial conformation, the bromine atom experiences repulsive van der Waals interactions with the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). These are known as 1,3-diaxial interactions.[4][5][6] When the bromine atom is in the equatorial position, it is directed away from the bulk of the ring, thus minimizing these steric clashes.[2][3]
An interesting aspect for the bromine substituent is that while bromine is a large atom, the carbon-bromine bond is significantly longer than a carbon-carbon or carbon-hydrogen bond. This increased bond length places the bromine atom further away from the axial hydrogens, reducing the severity of the 1,3-diaxial interactions compared to what might be expected based on atomic size alone.[1]
Quantitative Conformational Analysis
The energy difference between the axial and equatorial conformers is quantified by the conformational A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion.
Data Presentation
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Conformer Population at 298 K (Equatorial:Axial) |
| A-Value (ΔG°) | 0.43[1] | 1.8[1] | ~70:30 to 82:18[3][4] |
| (average of 0.38 and 0.48)[1] | |||
| Calculated Strain Energy | - | 2.4[7][8] | 72:28[7][8] |
Note: The conformer population can be influenced by the solvent and temperature.
Experimental Protocols
The determination of the conformational equilibrium of this compound relies on various experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
Principle: At room temperature, the ring flip of this compound is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed down to the point where distinct signals for the individual conformers can be observed and quantified.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated toluene (B28343) (toluene-d₈)).
-
Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (approximately 298 K).
-
Low Temperature Spectra: The sample is cooled in the NMR probe to a temperature where the chair-chair interconversion is slow. This is typically below -60 °C. A series of ¹H NMR spectra are recorded at various low temperatures.
-
Data Analysis:
-
At a sufficiently low temperature, the signals for the axial and equatorial protons will be "frozen out" and appear as separate, well-resolved peaks.
-
The relative populations of the two conformers are determined by integrating the areas of their respective signals.
-
The equilibrium constant (Keq) is calculated from the ratio of the conformer populations: Keq = [Equatorial] / [Axial].
-
The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[9]
-
Gas-Phase Electron Diffraction
Principle: This technique analyzes the scattering pattern of a beam of electrons by the molecules in the gas phase to determine their molecular structure, including bond lengths, angles, and conformational composition.
Methodology:
-
A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
A monochromatic beam of high-energy electrons is directed through the gas.
-
The scattered electrons are detected on a photographic plate or a digital detector, creating a diffraction pattern.
-
The analysis of this pattern, often in conjunction with microwave rotational constants, allows for the determination of the relative abundance of the axial and equatorial conformers in the gas phase.[4]
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the conformations of this compound and calculating their relative energies.
Methodology:
-
Structure Optimization:
-
The initial 3D structures of both the axial and equatorial conformers of this compound are built using molecular modeling software.
-
The geometries of both conformers are then optimized using a chosen level of theory and basis set. A common and effective combination for such systems is the B3LYP functional with a 6-31G* basis set.[9]
-
-
Energy Calculation:
-
Once the geometries are optimized to their lowest energy states, single-point energy calculations are performed on each structure to determine their relative stabilities.
-
-
Solvent Modeling (Optional):
-
To simulate the effect of a solvent on the conformational equilibrium, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.[9] This is particularly important as the polarity of the solvent can influence the relative stability of the conformers.
-
-
Property Calculation:
-
Other properties, such as dipole moments and vibrational frequencies, can be calculated and compared with experimental data to validate the computational model.
-
Visualizations
Conformational Equilibrium of this compound
Caption: Conformational equilibrium of this compound.
Experimental Workflow for VT-NMR Analysis
Caption: VT-NMR workflow for conformational analysis.
Computational Workflow for DFT Analysis
Caption: DFT workflow for conformational analysis.
Conclusion
The conformational preference of this compound is a well-established principle in stereochemistry, with the equatorial conformer being favored due to the minimization of 1,3-diaxial steric interactions. This preference is quantitatively described by the A-value of approximately 0.43 kcal/mol. The experimental determination of this equilibrium is robustly achieved through techniques such as variable temperature NMR spectroscopy, while computational methods like DFT provide a powerful theoretical framework for understanding and predicting these conformational landscapes. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for the rational design of molecules with desired three-dimensional structures and properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved The two alternative chair conformations of | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
bromocyclohexane as a starting material in organic synthesis.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bromocyclohexane, a versatile organohalide, serves as a pivotal starting material in a myriad of organic syntheses, ranging from fundamental academic explorations to the industrial-scale production of pharmaceuticals and agrochemicals. Its reactivity, stemming from the polarized carbon-bromine bond, allows for a diverse array of transformations, making it an indispensable tool for the synthetic chemist. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.
Core Reactions of this compound
The synthetic utility of this compound is primarily centered around three classes of reactions: nucleophilic substitution, elimination, and the formation of Grignard reagents. These transformations provide access to a wide range of functionalized cyclohexyl derivatives.
Nucleophilic Substitution Reactions
As a secondary alkyl halide, this compound can undergo both S(N)1 and S(_N)2 reactions, depending on the reaction conditions. The choice of nucleophile and solvent system is critical in directing the reaction towards the desired substitution product.
One of the most significant applications of nucleophilic substitution on this compound is the Williamson Ether Synthesis . This reaction provides a straightforward method for the preparation of cyclohexyl ethers.[1]
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base favors elimination over substitution, leading to the formation of cyclohexene. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[2][3]
Grignard Reagent Formation
Perhaps the most powerful application of this compound in synthesis is its conversion to the corresponding Grignard reagent, cyclohexylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with a variety of electrophiles, most notably carbonyl compounds.[4]
Data Presentation: A Summary of Key Transformations
The following tables summarize quantitative data for the key reactions of this compound discussed in this guide.
| Table 1: Elimination Reaction of this compound | |
| Reaction | Dehydrobromination to Cyclohexene |
| Reagents | This compound, Potassium Hydroxide (B78521), Ethanol (95%) |
| Reaction Time | 45 minutes |
| Temperature | Reflux |
| Yield | Not specified in the provided literature, but this is a standard undergraduate laboratory experiment and yields are typically moderate to high. |
| Reference | [2][5] |
| Table 2: Formation of Cyclohexylmagnesium Bromide | |
| Reaction | Grignard Reagent Formation |
| Reagents | This compound, Magnesium turnings, Anhydrous Diethyl Ether or THF, Iodine (catalyst) |
| Reaction Time | 1-2 hours after initiation |
| Temperature | Gentle reflux during addition, then room temperature |
| Yield | Not explicitly stated, but the resulting solution is used in subsequent steps, implying high conversion. |
| Reference | [2][6] |
| Table 3: Reactions of Cyclohexylmagnesium Bromide | | | Electrophile | Product | Reaction Conditions | Yield | Reference | | Carbon Dioxide | Cyclohexanecarboxylic acid | 1. Reaction with dry ice in ether. 2. Acidic workup (e.g., HCl). | Not specified. |[7] | | Acetaldehyde | 1-Cyclohexylethanol | 1. Reaction in diethyl ether. 2. Acidic workup. | Not specified. |[8] | | Formaldehyde | Cyclohexylmethanol | Reaction with paraformaldehyde. | Not specified. |[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Synthesis of Cyclohexene via E2 Elimination[3][6]
Materials:
-
This compound (5 mL)
-
Potassium hydroxide (5 g)
-
95% Ethanol (10 mL)
-
Boiling chip
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of this compound, 10 mL of 95% ethanol, and a boiling chip.
-
Swirl the flask until most of the potassium hydroxide has dissolved.
-
Assemble a reflux apparatus and heat the mixture to reflux for 45 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 12 mL of water.
-
Shake the funnel and allow the layers to separate.
-
Isolate the upper organic layer, which is the crude cyclohexene.
-
Wash the organic layer sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be further purified by simple distillation, collecting the fraction boiling at approximately 83°C.
Protocol 2: Preparation of Cyclohexylmagnesium Bromide[3][7]
Materials:
-
Magnesium turnings (1.1-1.2 equivalents)
-
Iodine crystal (catalytic amount)
-
Anhydrous diethyl ether or THF
-
This compound (1 equivalent)
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an inert atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether to just cover the magnesium.
-
In the addition funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in the next step.
Protocol 3: Synthesis of Cyclohexanecarboxylic Acid[8]
Materials:
-
Cyclohexylmagnesium bromide solution (prepared as in Protocol 2)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Separatory funnel
Procedure:
-
In a separate flask, place a generous amount of crushed dry ice.
-
Slowly pour the prepared Grignard solution over the dry ice with gentle swirling. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.
-
To the reaction mixture, slowly add a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the ether layer and wash it with water and then brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to yield the crude cyclohexanecarboxylic acid, which can be purified by recrystallization or distillation.
Mandatory Visualizations
The following diagrams illustrate the key transformations and a general experimental workflow involving this compound.
Caption: E2 Elimination of this compound to form Cyclohexene.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]
- 4. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Using this compound as a starting material, how could you synthesize t.. [askfilo.com]
A Comprehensive Technical Guide to the Solubility of Bromocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclohexane (C₆H₁₁Br) is a cyclic alkyl halide that serves as a versatile intermediate and reagent in organic synthesis, including the manufacturing of pharmaceuticals and agrochemicals. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation design. This technical guide provides a thorough examination of the solubility of this compound, offering qualitative and the limited available quantitative data, detailed experimental protocols for solubility determination, and a review of theoretical models for predicting solubility behavior.
The solubility of this compound is primarily governed by the "like dissolves like" principle. The molecule consists of a non-polar cyclohexane (B81311) ring and a carbon-bromine bond that introduces a degree of polarity. This structure allows for favorable interactions with a range of organic solvents through London dispersion forces and dipole-dipole interactions.[1][2] Consequently, this compound is generally soluble in organic solvents.[3][4][5] In contrast, its solubility in highly polar solvents like water is very low due to the energetic favorability of water's strong hydrogen bonding network over weaker interactions with the haloalkane.[6]
Quantitative and Qualitative Solubility Data
While precise, quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature, it is widely reported as being miscible with many common organic solvents.[6] Miscibility implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase.[7] For practical laboratory purposes, miscibility can be considered a very high degree of solubility.[6]
The table below summarizes the solubility of this compound in water and its miscibility with various organic solvents.
| Solvent | Polarity | Solubility/Miscibility of this compound |
| Water | High | 0.2 g/100 mL at 20°C |
| Ethanol | High | Miscible |
| Methanol | High | Miscible |
| Acetone | Medium | Miscible |
| Diethyl Ether | Low | Miscible |
| Dichloromethane | Medium | Miscible |
| Chloroform | Medium | Miscible |
| Carbon Tetrachloride | Low | Miscible |
| Benzene | Low | Miscible |
| Toluene | Low | Miscible |
| Hexane | Low | Miscible |
| Cyclohexane | Low | Miscible |
Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions.
Experimental Protocols for Solubility Determination
The following section details a standardized methodology for the quantitative determination of the solubility or miscibility of a liquid solute, such as this compound, in an organic solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.[8][9][10][11]
The Shake-Flask Method for Liquid-Liquid Systems
This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Glass vials or flasks with airtight caps
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Saturation: Pre-saturate the solvent with the solute and the solute with the solvent to ensure thermodynamic equilibrium is reached accurately. This is done by mixing the two liquids, shaking for an extended period (e.g., 24 hours), and allowing the phases to separate.[8]
-
Preparation of Test Samples: In a series of vials, add a known volume of the pre-saturated solvent. Then, add an excess amount of the pre-saturated this compound. The exact amount of excess is not critical, but it must be sufficient to form a distinct second phase after equilibration.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that two phases are present.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a prolonged period (e.g., 24 hours) to allow for complete phase separation. Centrifugation at the controlled temperature can be used to accelerate this process.
-
Sampling: Carefully extract an aliquot from the solvent phase (the layer in which the solubility is being determined). This must be done without disturbing the interface between the two liquid layers. A syringe fitted with a chemically inert filter is used to ensure that no microdroplets of the undissolved phase are transferred.[9]
-
Quantification: Prepare a series of standard solutions of this compound in the solvent of known concentrations. Analyze these standards using a suitable analytical technique, such as GC or HPLC, to generate a calibration curve. Analyze the sampled saturated solution and determine the concentration of this compound by comparing its response to the calibration curve.
-
Data Reporting: Express the solubility as a concentration, such as g/100 mL, mol/L, or mole fraction, at the specified temperature.
Below is a diagram illustrating the general workflow for this experimental protocol.
Theoretical Prediction of Solubility
In the absence of extensive experimental data, theoretical models can provide valuable insights into the solubility of a compound in different solvents. Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method are two powerful predictive tools.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] Substances with similar HSP values are likely to be miscible.[14]
The total Hansen solubility parameter (δt) is related to the three components by the equation:
δt² = δD² + δP² + δH²
The miscibility of two substances can be predicted by calculating the "distance" (Ra) between their HSP values in the three-dimensional Hansen space. A smaller Ra value indicates a higher likelihood of miscibility.[15]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
The logical relationship for predicting solubility using HSP is depicted in the following diagram.
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model used to predict activity coefficients in non-ideal liquid mixtures.[17] It is a group-contribution method, meaning it estimates the properties of a molecule based on its constituent functional groups.[18]
The activity coefficient, which is a measure of the deviation from ideal solution behavior, is composed of two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for intermolecular interactions.[19][20] By calculating the activity coefficients of the components in a mixture, the liquid-liquid equilibrium (and thus solubility) can be predicted.[21]
To use the UNIFAC model, the molecules in the mixture are broken down into their functional groups. The model then uses pre-determined group interaction parameters to calculate the activity coefficients. While this method can be very powerful, its accuracy depends on the availability and quality of the interaction parameters for the specific functional groups present in the molecules of interest.
Conclusion
This compound is a key organic intermediate that exhibits broad miscibility with a wide range of common organic solvents, a characteristic attributed to its molecular structure which allows for favorable dispersion and dipole-dipole interactions. While extensive quantitative solubility data is sparse, its qualitative behavior is well-established. For applications requiring precise solubility values, the shake-flask method provides a robust experimental protocol. In the absence of experimental data, theoretical models such as Hansen Solubility Parameters and the UNIFAC group contribution method offer valuable predictive capabilities for assessing the miscibility of this compound in various solvent systems, thereby aiding in process design and optimization in research and industrial settings.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. Haloalkanes easily dissolve in organic solvents, why? - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]
- 6. benchchem.com [benchchem.com]
- 7. Miscibility - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. UNIFAC - Wikipedia [en.wikipedia.org]
- 18. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 19. scm.com [scm.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Handling of Bromocyclohexane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential safety precautions for handling bromocyclohexane in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment for all personnel. This document outlines the chemical and physical properties of this compound, potential hazards, recommended handling and storage procedures, appropriate personal protective equipment (PPE), emergency first-aid measures, and proper disposal methods.
Properties and Hazards of this compound
This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 108-85-0[2] |
| Molecular Formula | C₆H₁₁Br[3] |
| Molecular Weight | 163.06 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 166 - 167 °C[4] |
| Melting Point | -57 °C[4] |
| Flash Point | 63 °C (closed cup)[4] |
| Density | 1.324 g/mL at 25 °C[4] |
| Vapor Density | 5.62 (Air = 1.0)[4][5] |
| Water Solubility | Insoluble[4] |
Hazard Identification:
This compound is classified as a combustible liquid.[2] While not acutely toxic, it can cause irritation to the skin, eyes, and respiratory tract.[1][6] Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[1]
NFPA 704 Diamond:
-
Health (Blue): 1 - Exposure would cause irritation with only minor residual injury.[7]
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[7]
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[7]
-
Special (White): None
Experimental Protocols for Safe Handling
Adherence to a strict experimental workflow is paramount when working with this compound. The following protocol outlines the key stages from preparation to disposal.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of this compound to be used and the potential for exposure.
-
Fume Hood Check: Ensure the laboratory fume hood is functioning correctly. All handling of this compound should be performed within a certified fume hood.[8]
-
PPE Inspection: Inspect all personal protective equipment (gloves, safety glasses, lab coat) for integrity before use.[3]
-
Spill Kit Availability: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
Handling and Use
-
Grounding and Bonding: When transferring this compound, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[9]
-
Prevent Contact: Avoid contact with skin and eyes.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other hot surfaces. No smoking is permitted in the handling area.[2][4]
Storage
-
Container: Store in a tightly closed, suitable container.[3][4] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[10]
-
Location: Store in a cool, dry, and well-ventilated place.[4][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
Disposal
-
Waste Collection: Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container for disposal.[3][4]
-
Professional Disposal: This material should be disposed of by a licensed professional waste disposal service.[10] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Environmental Protection: Do not let the product enter drains.[3][4] Discharge into the environment must be avoided.[3]
Hierarchy of Safety Controls
A systematic approach to safety involves implementing controls in a hierarchical order. The following diagram illustrates this for working with this compound.
Caption: Hierarchy of safety controls for handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical last line of defense against exposure.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[3][7]
-
Skin Protection:
-
Gloves: Handle with gloves that have been inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][7]
-
Lab Coat: A standard laboratory coat should be worn.
-
Clothing: For larger quantities or where splashing is possible, impervious clothing, a chemical-resistant apron, and antistatic boots are recommended.[2][3]
-
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[2][10] However, if a risk assessment indicates it is necessary, use a respirator with an appropriate cartridge (e.g., type ABEK) or a full-face supplied-air respirator.[3][4]
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
First Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[3][4]
-
Inhalation: Move the person to fresh air.[3][4] If they are not breathing, give artificial respiration.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and never give anything by mouth to an unconscious person.[3][4]
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area.[2]
-
Ventilate: Ensure adequate ventilation.[3]
-
Remove Ignition Sources: Remove all sources of ignition.[2][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]
-
Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[2] Collect the material in a suitable, closed container for disposal.[2][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10]
-
Special Hazards: Combustion can produce carbon oxides and hydrogen bromide gas.[3][4] Vapors are heavier than air and may accumulate in low areas, posing a risk of flashback.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][10]
Experimental Workflow Diagram
The following diagram provides a visual representation of the safe handling workflow for this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. Gas detectors and respiratory protection equipments C6H11Br (this compound), CAS number 108-85-0 [en.gazfinder.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gustavus.edu [gustavus.edu]
A Technical Guide to the Commercial Availability and Purity of Bromocyclohexane for Researchers and Drug Development Professionals
Introduction: Bromocyclohexane (Cyclohexyl bromide), a vital reagent and building block in organic synthesis, finds extensive application in the pharmaceutical and agrochemical industries. Its utility in introducing the cyclohexyl moiety into molecular structures is crucial for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth overview of the commercial availability of this compound, typical purity specifications, and detailed methodologies for its purification and analysis, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 98% to over 99%, with Gas Chromatography (GC) being the industry-standard for purity assessment.[1] The table below summarizes the offerings from several prominent suppliers.
| Supplier | Stated Purity | Analytical Method |
| Chem-Impex | ≥ 99% | GC |
| Santa Cruz Biotechnology | ≥98% | Not Specified |
| Lab Pro Inc. | Min. 98.0% | GC |
| MilliporeSigma (Sigma-Aldrich) | 98% | Not Specified |
| Fisher Scientific | 98% | Not Specified |
| Thermo Scientific Chemicals | 98% | Not Specified |
| TCI America | >98.0% | GC |
Synthesis Routes and Potential Impurities
Understanding the synthesis of this compound is crucial for anticipating potential impurities. The two most common industrial preparation methods are the nucleophilic substitution of cyclohexanol (B46403) and the free-radical bromination of cyclohexane (B81311).[2]
-
From Cyclohexanol: This method involves the reaction of cyclohexanol with hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid.[2][3]
-
Potential Impurities:
-
Unreacted cyclohexanol
-
Dicyclohexyl ether (formed by the acid-catalyzed dehydration of two cyclohexanol molecules)
-
Cyclohexene (from the elimination of water from cyclohexanol)[4]
-
Inorganic acids (HBr, H₂SO₄)
-
-
-
From Cyclohexane: This route utilizes the free-radical chain reaction between cyclohexane and bromine, typically initiated by UV light or heat.[5]
Experimental Protocols
Purification of this compound by Distillation
For applications requiring higher purity than commercially available, distillation is an effective purification method.
Objective: To remove non-volatile impurities, unreacted starting materials, and byproducts with significantly different boiling points from this compound.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a variable voltage controller
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips or a magnetic stirrer
-
Clamps and stands
Procedure:
-
Preparation: Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assembly: Assemble the distillation apparatus as shown in standard laboratory practice. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Distillation:
-
Begin heating the flask gently using the heating mantle.
-
Slowly increase the temperature until the this compound begins to boil and the vapor rises into the distillation head.
-
Collect the fraction that distills at the boiling point of this compound, which is approximately 166-167 °C at atmospheric pressure.
-
Discard any initial distillate that comes over at a lower temperature (forerun) and stop the distillation before all the liquid has evaporated to avoid the concentration of potentially explosive peroxides.
-
-
Post-Distillation: Allow the apparatus to cool completely before disassembling. Store the purified this compound in a tightly sealed container, protected from light.
Purity Analysis by Gas Chromatography (GC)
Objective: To determine the percentage purity of a this compound sample and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
Typical GC Parameters:
-
Column: ZB-5MS (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent[9]
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is 1 mg/mL.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percent purity by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.
-
Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying impurities, especially those that are structurally related to this compound.
Objective: To identify and quantify impurities in a this compound sample.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trinitrobenzene) if quantitative analysis is desired.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound will show characteristic signals for the cyclohexyl protons.
-
Impurities will give rise to additional peaks in the spectrum. For example, unreacted cyclohexanol would show a characteristic broad singlet for the hydroxyl proton and a different chemical shift for the proton on the carbon bearing the hydroxyl group.
-
The relative integration of the impurity peaks compared to the this compound peaks (or the internal standard) can be used to quantify the level of impurity. Resources are available that provide the NMR chemical shifts of common laboratory solvents and impurities.[10][11]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow for assessing the commercial availability and purity of this compound, as well as a typical experimental workflow for its purification and analysis.
Caption: Workflow for assessing commercial availability and purity.
Caption: Experimental workflow for purification and analysis.
This technical guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for this compound. For researchers and drug development professionals, a thorough understanding of potential impurities and the ability to perform rigorous purification and analysis are paramount to ensuring the reliability and reproducibility of their synthetic work. By following the detailed protocols and workflows outlined in this document, scientists can confidently source, purify, and characterize this compound for their specific research and development needs.
References
- 1. chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. chegg.com [chegg.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. byjus.com [byjus.com]
- 6. chemistry.ucr.edu [chemistry.ucr.edu]
- 7. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes [docbrown.info]
- 8. savemyexams.com [savemyexams.com]
- 9. ijpsr.com [ijpsr.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols: SN1 and SN2 Reaction Mechanisms of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the SN1 and SN2 nucleophilic substitution reaction mechanisms of bromocyclohexane. This document includes a summary of the factors influencing these pathways, quantitative data on reaction kinetics and product distribution, detailed experimental protocols for laboratory investigation, and visualizations of the reaction mechanisms and experimental workflows.
Introduction
This compound, as a secondary alkyl halide, is an excellent substrate for studying the competition between SN1 and SN2 reaction pathways. The choice of mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][2] A thorough understanding of these competing mechanisms is crucial for predicting reaction outcomes and designing synthetic routes in drug development and other areas of chemical research.
Reaction Mechanisms
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate.[3][4] It is favored by polar protic solvents, which stabilize the carbocation, and weak nucleophiles.[3] The rate of an SN1 reaction is dependent only on the concentration of the substrate (this compound).[4]
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the bromide leaving group departs.[4] This "backside attack" results in an inversion of stereochemistry. The SN2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]
Data Presentation
Table 1: Factors Influencing SN1 vs. SN2 Reactions of this compound
| Factor | Favors SN1 | Favors SN2 | Rationale |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance around the reaction center hinders the backside attack required for SN2. Carbocation stability favors SN1 for more substituted carbons. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | A strong nucleophile is required to force the concerted displacement in an SN2 reaction. A weak nucleophile will wait for the formation of a carbocation. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Polar protic solvents stabilize the carbocation intermediate in SN1 reactions. Polar aprotic solvents do not solvate the nucleophile as strongly, leaving it more reactive for SN2. |
| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | A good leaving group is a weak base that can stabilize the negative charge. This is important for both mechanisms. |
| Temperature | Higher temperatures can favor SN1 (and elimination) | Lower temperatures | Increased temperature provides the energy needed for the higher activation energy of the unimolecular dissociation in SN1. |
Table 2: Representative Reaction Conditions and Expected Products
| Reaction | Substrate | Reagent/Solvent | Predominant Mechanism | Major Product(s) |
| 1 | This compound | Sodium Iodide in Acetone | SN2 | Iodocyclohexane |
| 2 | This compound | Ethanol (solvolysis) | SN1 / E1 | Cyclohexyl ethyl ether, Cyclohexene |
| 3 | This compound | Sodium Azide in DMSO | SN2 | Azidocyclohexane |
| 4 | This compound | Potassium hydroxide (B78521) in ethanol, heat | E2 | Cyclohexene |
Experimental Protocols
Protocol 1: SN2 Reaction of this compound with Sodium Iodide in Acetone
Objective: To demonstrate an SN2 reaction with a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, add 2 mL of the sodium iodide in acetone solution.
-
Add 4-5 drops of this compound to the test tube.
-
Shake the mixture to ensure homogeneity.
-
If no precipitate forms at room temperature, gently warm the test tube in a water bath (around 50 °C).
-
Observe the formation of a white precipitate (sodium bromide), which is insoluble in acetone, indicating that a substitution reaction has occurred.
-
The progress of the reaction can be monitored over time by measuring the amount of precipitate formed.
Protocol 2: SN1 Solvolysis of this compound in Aqueous Ethanol
Objective: To investigate an SN1 reaction using a weak nucleophile in a polar protic solvent.
Materials:
-
This compound
-
Ethanol
-
Distilled water
-
Sodium hydroxide solution (0.01 M)
-
Bromothymol blue indicator
-
Burette, flasks, and pipettes
-
Constant temperature water bath
Procedure:
-
Prepare an ethanol/water solvent mixture (e.g., 80:20 v/v).
-
In a flask, add a known volume of the ethanol/water mixture and a few drops of bromothymol blue indicator.
-
Add a precise amount of this compound to the solvent mixture to start the reaction. The solvolysis will produce HBr, causing the indicator to change color.
-
Titrate the generated HBr with a standardized solution of NaOH (e.g., 0.01 M) at regular time intervals. The endpoint is the return of the solution to the initial blue/green color of the indicator.
-
Record the volume of NaOH added at each time point.
-
The rate of the reaction can be determined by plotting the concentration of reacted this compound (calculated from the amount of NaOH used) versus time.[5]
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the products of substitution and elimination reactions of this compound.
Procedure:
-
Following the completion of a reaction (e.g., solvolysis in ethanol), quench the reaction by adding ice-cold water.
-
Extract the organic products with a suitable solvent, such as diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Carefully concentrate the organic extract.
-
Inject a small sample of the product mixture into a GC-MS system.
-
The gas chromatograph will separate the components of the mixture (e.g., cyclohexyl ethyl ether, cyclohexene, and unreacted this compound).
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with spectral libraries.
-
The relative peak areas in the chromatogram can be used to determine the product distribution ratio.
Mandatory Visualization
Caption: The two-step mechanism of an SN1 reaction.
Caption: The single-step, concerted mechanism of an SN2 reaction.
Caption: A general experimental workflow for substitution reactions.
Caption: Factors influencing the reaction pathway of this compound.
References
Application Notes and Protocols: E1 and E2 Elimination Reactions of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elimination reactions are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes, which are versatile intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. The E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) reactions of alkyl halides, such as bromocyclohexane, are classic examples that illustrate the mechanistic principles and the factors that govern the competition between different reaction pathways. Understanding these factors is crucial for controlling reaction outcomes and optimizing synthetic routes.
This document provides detailed application notes on the E1 and E2 elimination reactions of this compound, including reaction mechanisms, factors influencing the competition between elimination and substitution, and comprehensive experimental protocols.
Reaction Mechanisms
The E1 and E2 reactions of this compound both lead to the formation of cyclohexene (B86901). However, they proceed through distinct mechanistic pathways.
E1 Reaction: The E1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. The second step is a rapid deprotonation of a β-hydrogen by a weak base to form the alkene. E1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, and by the absence of a strong base.
E2 Reaction: The E2 reaction is a concerted, one-step process. A strong base abstracts a β-hydrogen at the same time as the leaving group departs. This requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. In the case of this compound, this means both the hydrogen and the bromine must be in axial positions in the chair conformation of the ring.
Factors Influencing E1 vs. E2 and Competition with Substitution
The outcome of the reaction of this compound is highly dependent on the reaction conditions. The main competing reactions are SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular).
| Factor | Favors E1 | Favors E2 | Favors SN1 | Favors SN2 |
| Base/Nucleophile | Weak, non-nucleophilic base | Strong, non-nucleophilic base (especially bulky bases) | Weak nucleophile | Strong, non-bulky nucleophile |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary | Primary > Secondary |
| Solvent | Polar protic | Less critical, but polar aprotic can enhance base strength | Polar protic | Polar aprotic |
| Temperature | Higher temperatures | Higher temperatures | Lower temperatures | Lower temperatures |
| Stereochemistry | No specific requirement | Requires anti-periplanar arrangement of H and Br | Racemization | Inversion of stereochemistry |
Data Presentation: Product Distribution in Elimination Reactions of this compound
The following tables summarize the approximate product distribution under different reaction conditions. This data is compiled from various literature sources and is intended to be illustrative. Actual yields may vary depending on the precise reaction conditions.
Table 1: E2/SN2 Competition with Different Bases
| Base/Nucleophile | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Approximate Product Ratio (E2:SN2) |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 55 | Cyclohexene | Ethoxycyclohexane (B13971089) | ~80:20 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 50 | Cyclohexene | tert-Butoxycyclohexane | >95:5 |
| Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | 80 | Cyclohexene | Cyclohexanol (B46403) | ~70:30 |
Table 2: E1/SN1 Competition under Solvolysis Conditions
| Solvent | Temperature (°C) | Major Product | Minor Product | Approximate Product Ratio (E1:SN1) |
| 80% Ethanol / 20% Water | 25 | Ethoxycyclohexane & Cyclohexanol | Cyclohexene | ~20:80 |
| 80% Ethanol / 20% Water | 65 | Cyclohexene | Ethoxycyclohexane & Cyclohexanol | ~60:40 |
| Acetic Acid | 100 | Cyclohexene | Cyclohexyl acetate | ~90:10 |
Experimental Protocols
Protocol 1: E2 Elimination of this compound to Synthesize Cyclohexene
This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.
Materials:
-
This compound (reagent grade)
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, combine 5.0 g of potassium hydroxide, 10 mL of 95% ethanol, and a few boiling chips.
-
Swirl the flask to dissolve the potassium hydroxide.
-
Add 5.0 mL of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. Reflux for 60 minutes.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Set up a simple distillation apparatus.
-
Carefully decant the liquid from the reaction flask into the distillation flask.
-
Distill the product mixture, collecting the fraction that boils between 80-85 °C. The main product, cyclohexene, has a boiling point of 83 °C.
-
Transfer the collected distillate to a separatory funnel and wash it with an equal volume of water to remove any remaining ethanol or salts.
-
Separate the organic layer (top layer) and dry it over anhydrous calcium chloride or sodium sulfate.
-
Decant the dried liquid into a clean, pre-weighed flask to determine the yield.
Characterization of Cyclohexene:
-
Infrared (IR) Spectroscopy:
-
~3023 cm⁻¹ (C-H stretch, sp² hybridized)
-
~2926, 2860 cm⁻¹ (C-H stretch, sp³ hybridized)
-
~1650 cm⁻¹ (C=C stretch)
-
~1440 cm⁻¹ (CH₂ scissoring)
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.67 ppm (m, 2H, vinylic protons)
-
δ 2.00 ppm (m, 4H, allylic protons)
-
δ 1.62 ppm (m, 4H, homoallylic protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 127.3 ppm (vinylic carbons)
-
δ 25.2 ppm (allylic carbons)
-
δ 22.8 ppm (homoallylic carbons)
-
Protocol 2: E1/SN1 Solvolysis of this compound
This protocol is designed to illustrate the competition between E1 and SN1 pathways.
Materials:
-
This compound (reagent grade)
-
80% Ethanol (by volume in water)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a 50 mL round-bottom flask, place 10 mL of 80% ethanol.
-
Add 2.0 mL of this compound to the flask.
-
Attach a reflux condenser and heat the mixture in a water bath at 65 °C for 90 minutes.
-
After heating, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of cold water to the separatory funnel.
-
Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any HBr formed.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Carefully decant the dried organic layer into a vial for analysis.
-
Analyze the product mixture by GC-MS to determine the relative amounts of cyclohexene (E1 product), ethoxycyclohexane (SN1 product), and cyclohexanol (SN1 product).
Visualizations
Caption: The E1 mechanism for the elimination of this compound.
Caption: The concerted E2 mechanism for this compound elimination.
Caption: Experimental workflow for the E2 synthesis of cyclohexene.
Conclusion
The elimination reactions of this compound serve as an excellent model system for studying the fundamental principles of E1 and E2 mechanisms and their competition with substitution reactions. By carefully selecting the reaction conditions, such as the base, solvent, and temperature, researchers can effectively control the product distribution. The protocols and data presented herein provide a comprehensive guide for the synthesis, analysis, and mechanistic understanding of these important transformations in organic chemistry.
Preparation of Cyclohexylmagnesium Bromide: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Cyclohexylmagnesium bromide is a versatile Grignard reagent of significant interest to researchers, scientists, and professionals in drug development.[1] As a potent nucleophile, it serves as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] This organomagnesium compound is particularly valuable for introducing the cyclohexyl moiety, a common structural motif in many biologically active molecules and pharmaceutical agents. The lipophilic nature of the cyclohexyl group can enhance membrane permeability and influence the binding of drug candidates to their biological targets.[2] These application notes provide detailed protocols for the preparation of cyclohexylmagnesium bromide, summarize key quantitative data, and discuss its applications in pharmaceutical research and development.
Data Presentation
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (B95107) (THF) | Notes |
| Typical Concentration | ~1.0 M | ~1.0 M - 2.0 M | THF can often support higher concentrations. |
| Initiation Temperature | Room Temperature | Room Temperature | Gentle warming may be required to initiate the reaction. |
| Reaction Temperature | Reflux (~35 °C) | Reflux (~66 °C) | The higher boiling point of THF can lead to faster reaction rates.[3] |
| Reaction Time | 1-3 hours | 1-2 hours | Reactions in THF are often faster due to the higher temperature. |
| Typical Yield | Moderate to High | High | THF is often the preferred solvent for higher yields and solubility.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of cyclohexylmagnesium bromide. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent.
Materials and Equipment
-
Cyclohexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Protocol 1: Preparation of Cyclohexylmagnesium Bromide
This protocol outlines the standard procedure for the synthesis of cyclohexylmagnesium bromide.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Preparation: Place magnesium turnings (1.1-1.2 equivalents) in the flask. Add a single crystal of iodine to the magnesium. The iodine serves as an activator for the magnesium surface.
-
Initial Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Preparation of Cyclohexyl Bromide Solution: In the dropping funnel, prepare a solution of cyclohexyl bromide (1 equivalent) in anhydrous diethyl ether or THF.
-
Initiation of Reaction: Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition of Cyclohexyl Bromide: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will typically appear cloudy and grayish.
-
Titration (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator.
Protocol 2: Titration of Cyclohexylmagnesium Bromide
Determining the precise concentration of the Grignard reagent is crucial for stoichiometric control in subsequent reactions.
Procedure:
-
Preparation of Titration Flask: To a dry flask under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the Grignard solution.
-
Addition of Indicator: Add a small amount of a suitable indicator, such as 1,10-phenanthroline, which will form a colored complex with the Grignard reagent.
-
Titration: Titrate the Grignard solution with a standardized solution of an alcohol (e.g., sec-butanol in xylene) until the color of the indicator disappears.
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume of the titrant used.
Visualizations
Experimental Workflow for Grignard Reagent Preparation
Caption: Workflow for the preparation of cyclohexylmagnesium bromide.
Logical Relationship of Grignard Reaction Components
Caption: Key components for the synthesis of cyclohexylmagnesium bromide.
Applications in Drug Development
Grignard reagents are indispensable tools in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] The introduction of a cyclohexyl group via cyclohexylmagnesium bromide can be a critical step in modifying a drug molecule to enhance its efficacy or alter its pharmacokinetic properties.[1]
While specific, publicly available examples of blockbuster drugs synthesized using cyclohexylmagnesium bromide are not prevalent, the utility of closely related Grignard reagents is well-documented. For instance, the synthesis of the analgesic drug Tramadol involves the reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent, 3-methoxyphenylmagnesium bromide.[4] This highlights the general strategy of using Grignard reagents to add aryl or alkyl groups to ketone precursors in the synthesis of complex pharmaceutical compounds.
Furthermore, (cyclohexylmethyl)magnesium bromide, a closely related reagent, is involved in the synthesis of various biologically active molecules, including dipeptidyl boronic acid proteasome inhibitors and substituted 1,3-dihydroindole-2-ones with antitumor effects.[4] These examples underscore the importance of cyclohexyl-containing Grignard reagents in the development of novel therapeutics.
Conclusion
The preparation of cyclohexylmagnesium bromide is a fundamental and highly versatile procedure in organic synthesis with significant applications in drug discovery and development. Strict adherence to anhydrous and inert conditions is paramount for the successful synthesis of this powerful nucleophile. The protocols and information provided herein offer a comprehensive guide for researchers to effectively prepare and utilize cyclohexylmagnesium bromide in their synthetic endeavors.
References
Application Notes and Protocols: Reaction of Bromocyclohexane with Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of bromocyclohexane with sodium ethoxide is a cornerstone of synthetic organic chemistry, primarily utilized for the synthesis of cyclohexene (B86901) through an E2 (bimolecular elimination) mechanism. This reaction is a classic example of the competition between elimination and nucleophilic substitution (SN2) pathways. Understanding and controlling the reaction conditions are paramount to maximizing the yield of the desired alkene product, which serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. These notes provide detailed protocols and a summary of the factors influencing the reaction's outcome.
Reaction Mechanism and Products
The primary reaction pathway involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the bromine by the strong base, sodium ethoxide. This concerted process leads to the formation of a double bond, yielding cyclohexene, ethanol (B145695), and sodium bromide.[1][2][3] Concurrently, a competing SN2 reaction can occur where the ethoxide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine and displacing it to form 1-ethoxycyclohexane as a minor product.[4]
The general reaction is as follows:
C₆H₁₁Br + NaOCH₂CH₃ → C₆H₁₀ + CH₃CH₂OH + NaBr (Major - E2)
C₆H₁₁Br + NaOCH₂CH₃ → C₆H₁₁OCH₂CH₃ + NaBr (Minor - SN2)
Factors Influencing E2 vs. SN2 Competition
The ratio of elimination to substitution products is highly dependent on several factors:
-
Strength of the Base/Nucleophile: Sodium ethoxide is a strong, but not sterically hindered, base. Strong bases favor the E2 pathway.[4]
-
Substrate Structure: this compound is a secondary alkyl halide. For secondary halides, both E2 and SN2 reactions are possible. Increased steric hindrance around the reaction center favors elimination.
-
Temperature: Higher temperatures favor elimination over substitution.[5] This is because elimination reactions generally have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
-
Solvent: The use of a protic solvent like ethanol can solvate the nucleophile, slightly decreasing its nucleophilicity and thereby favoring elimination to some extent.
Data Presentation
| Reaction Condition | Predominant Product | E2/SN2 Ratio | Typical Yield of Cyclohexene |
| High Temperature (e.g., refluxing ethanol) | Cyclohexene (E2) | High | Good to Excellent (qualitative) |
| Low Temperature | Increased proportion of 1-ethoxycyclohexane (SN2) | Lower | Moderate (qualitative) |
| High concentration of Sodium Ethoxide | Cyclohexene (E2) | High | Good to Excellent (qualitative) |
| Sterically hindered base (e.g., potassium tert-butoxide) | Cyclohexene (E2) | Very High | Excellent (qualitative) |
Experimental Protocols
The following protocol is adapted from a standard procedure for the dehydrohalogenation of a haloalkane using a strong base in an alcoholic solvent.
Objective: To synthesize cyclohexene from this compound via an E2 elimination reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place a solution of sodium ethoxide in anhydrous ethanol. The molar equivalent of sodium ethoxide should be in slight excess relative to this compound.
-
Addition of Reactant: Slowly add this compound to the sodium ethoxide solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 45-60 minutes to ensure completion.[2]
-
Work-up:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing cold water.
-
Separate the organic layer (top layer) from the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acidic impurities.
-
Wash the organic layer again with water.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous calcium chloride, to remove any residual water.
-
Purification:
-
Decant or filter the dried organic liquid into a distillation flask.
-
Perform a simple distillation to purify the cyclohexene. Collect the fraction that distills at the boiling point of cyclohexene (approximately 83 °C).
-
Safety Precautions:
-
This compound is a lachrymator and irritant. Handle it in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Ensure no open flames are present during the experiment.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualizations
Reaction Mechanism
Caption: E2 Reaction Mechanism of this compound with Sodium Ethoxide.
Experimental Workflow
Caption: Experimental Workflow for the Synthesis of Cyclohexene.
Logical Relationship: Factors Influencing Reaction Outcome
Caption: Factors Influencing the Competition Between E2 and SN2 Pathways.
References
Application Notes and Protocols: Stereochemistry of Substitution Reactions of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical outcome of nucleophilic substitution reactions is a cornerstone of synthetic organic chemistry, with profound implications for drug design and development where the three-dimensional structure of a molecule dictates its biological activity. Bromocyclohexane, as a secondary alkyl halide, serves as an excellent model system to study the competition between the unimolecular (S(_N)1) and bimolecular (S(_N)2) substitution pathways. The rigid, chair-like conformation of the cyclohexane (B81311) ring imposes significant steric and stereoelectronic constraints that influence the reaction mechanism and, consequently, the stereochemistry of the products. These application notes provide a detailed overview of the stereochemical course of S(_N)1 and S(_N)2 reactions of this compound, complete with experimental protocols and quantitative data to guide researchers in predicting and controlling reaction outcomes.
S(_N)2 Reaction: A Concerted Pathway with Inversion of Stereochemistry
The S(_N)2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[1] This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1] For the S(_N)2 reaction to proceed efficiently, the substrate should be sterically unhindered at the reaction site.
Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.
Key Characteristics of the S(_N)2 Reaction of this compound:
-
Mechanism: Concerted, single-step process.
-
Kinetics: Second-order, rate = k[this compound][Nucleophile].
-
Stereochemistry: Complete inversion of configuration.
-
Favorable Conditions: Strong, unhindered nucleophiles (e.g., I
, N(_3)− , RS− ) and polar aprotic solvents (e.g., acetone, DMF, DMSO).−
Quantitative Data for a Typical S(_N)2 Reaction
The reaction of this compound with a strong nucleophile like sodium azide (B81097) in a polar aprotic solvent is expected to proceed with a high degree of stereospecificity.
| Parameter | Value/Observation | Citation |
| Substrate | This compound | |
| Nucleophile | Sodium Azide (NaN(_3)) | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Stereochemical Outcome | >99% Inversion of Configuration | |
| Typical Yield | High (>90%) | [2] |
Experimental Protocol: S(_N)2 Reaction of this compound with Sodium Azide
This protocol describes the synthesis of cyclohexyl azide from this compound, demonstrating the inversion of stereochemistry characteristic of an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60-70°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO(_3) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude cyclohexyl azide can be purified by vacuum distillation. Characterize the product by IR and NMR spectroscopy to confirm its identity and purity. The stereochemical outcome can be determined by polarimetry if an enantiomerically enriched starting material is used.
S(_N)1 Reaction: A Stepwise Pathway with Racemization
The S(_N)1 reaction is a two-step process that proceeds through a carbocation intermediate.[3] The first and rate-determining step is the slow ionization of the substrate to form a planar carbocation.[3] In the second step, the nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face with nearly equal probability, leading to a mixture of retention and inversion products.[3] If the starting material is chiral, this results in a racemic or nearly racemic mixture of enantiomers.
Weak nucleophiles and polar protic solvents favor the S(_N)1 pathway. Polar protic solvents, such as water, ethanol (B145695), or acetic acid, stabilize the carbocation intermediate and the leaving group through solvation.
Key Characteristics of the S(_N)1 Reaction of this compound:
-
Mechanism: Stepwise, involving a carbocation intermediate.
-
Kinetics: First-order, rate = k[this compound].
-
Stereochemistry: Racemization (mixture of inversion and retention). Often, a slight excess of the inversion product is observed.[4]
-
Favorable Conditions: Weak nucleophiles (e.g., H(_2)O, ROH, RCOOH) and polar protic solvents (e.g., ethanol, methanol, water).
Quantitative Data for a Typical S(_N)1 Reaction
The solvolysis of this compound in a polar protic solvent like ethanol is a classic example of an S(_N)1 reaction.
| Parameter | Value/Observation | Citation |
| Substrate | This compound | |
| Nucleophile/Solvent | Ethanol (EtOH) | |
| Stereochemical Outcome | Mixture of Inversion and Retention (near racemic) | [3] |
| Inversion/Retention Ratio | Typically a slight excess of inversion (e.g., 55:45 to 60:40) | [4] |
| Typical Yield | Moderate to good, may have competing E1 elimination products |
Experimental Protocol: S(_N)1 Solvolysis of this compound in Ethanol
This protocol describes the solvolysis of this compound in ethanol to yield cyclohexyl ethyl ether, a reaction that proceeds via an S(_N)1 mechanism.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (B79036) (AgNO(_3)), 1% in ethanol (optional, as a qualitative indicator)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a solution of this compound (1.0 eq) in ethanol.
-
Reaction: Heat the solution to reflux. The reaction is generally slow and may require prolonged heating (24-48 hours). The progress can be monitored by the formation of a precipitate (AgBr) if silver nitrate is added to a small aliquot of the reaction mixture.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with pentane (or diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO(_3) solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and carefully remove the solvent by distillation or rotary evaporation (the product is volatile).
-
Analysis: The product, cyclohexyl ethyl ether, can be analyzed by gas chromatography (GC) to determine the yield and the ratio of substitution to elimination products. The stereochemical outcome can be analyzed if a chiral starting material and appropriate analytical techniques (e.g., chiral GC) are employed.
Visualizing Reaction Pathways and Logic
S(_N)1 and S(_N)2 Mechanisms of this compound
References
Synthesis of Cyclohexylamine from Bromocyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclohexylamine (B46788), a key intermediate in the pharmaceutical and chemical industries, using bromocyclohexane as a starting material. Two primary synthetic routes are discussed: direct amination via nucleophilic substitution and the Gabriel synthesis. The advantages and disadvantages of each method are presented to aid in selecting the most suitable approach for specific research and development needs.
Direct Amination of this compound with Ammonia (B1221849)
The direct reaction of this compound with ammonia is a straightforward approach to cyclohexylamine synthesis, proceeding via a nucleophilic substitution mechanism (SN2). In this reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the bromine in this compound, displacing the bromide ion.
Reaction: C₆H₁₁Br + NH₃ → C₆H₁₁NH₂ + HBr[1]
A critical challenge in this method is the potential for over-alkylation. The primary amine product, cyclohexylamine, is also a nucleophile and can react further with this compound to form dicyclohexylamine (B1670486) (a secondary amine) and tricyclohexylamine (a tertiary amine). To favor the formation of the primary amine, a large excess of ammonia is typically used.[2] The reaction is generally carried out by heating the reactants in a sealed tube with a concentrated solution of ammonia in ethanol (B145695).[2]
Table 1: Reaction Conditions and Product Distribution for Direct Amination (Illustrative)
| Entry | Ammonia Concentration | Temperature (°C) | Solvent | Reaction Time (h) | Cyclohexylamine Yield (%) | Dicyclohexylamine (%) |
| 1 | High Excess | 100 | Ethanol | 24 | 65 | 25 |
| 2 | Moderate Excess | 100 | Ethanol | 24 | 45 | 40 |
| 3 | High Excess | 120 | Ethanol | 18 | 70 | 20 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual yields may vary based on specific experimental conditions.
Experimental Protocol: Direct Amination
Materials:
-
This compound
-
Concentrated ethanolic ammonia solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Heavy-walled, sealed reaction tube
Procedure:
-
In a heavy-walled glass tube, combine this compound and a significant molar excess of concentrated ethanolic ammonia.
-
Seal the tube securely.
-
Heat the sealed tube in a protected oil bath or a specialized heating block to the desired reaction temperature (e.g., 100-120°C) for the specified duration (e.g., 18-24 hours).
-
After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove ammonium (B1175870) bromide.
-
To separate the primary amine from secondary and tertiary amines, extract the ethereal solution with a dilute solution of hydrochloric acid. The primary amine will form a water-soluble hydrochloride salt.
-
Wash the aqueous layer with diethyl ether to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to liberate the free cyclohexylamine.
-
Extract the aqueous layer with fresh diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation to yield crude cyclohexylamine.
-
Purify the product by fractional distillation.
Gabriel Synthesis of Cyclohexylamine
The Gabriel synthesis is a more controlled method for the preparation of primary amines from alkyl halides, which advantageously avoids the formation of secondary and tertiary amine byproducts.[3] The synthesis involves three main steps:
-
Deprotonation of phthalimide (B116566) with a base to form the phthalimide anion.
-
Nucleophilic substitution of the alkyl halide (this compound) with the phthalimide anion.
-
Hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine.[3]
Table 2: Reaction Parameters for Gabriel Synthesis of Cyclohexylamine (Illustrative)
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Intermediate/Product | Typical Yield (%) |
| 1 | Phthalimide, Potassium Hydroxide | Ethanol | 78 (reflux) | 2 | Potassium Phthalimide | >95 |
| 2 | Potassium Phthalimide, this compound | DMF | 100 | 12 | N-Cyclohexylphthalimide | 85-90 |
| 3 | N-Cyclohexylphthalimide, Hydrazine (B178648) Hydrate (B1144303) | Ethanol | 78 (reflux) | 4 | Cyclohexylamine | 80-85 |
Note: The data in this table is illustrative. Actual yields can be influenced by the purity of reagents and precise experimental execution.
Experimental Protocol: Gabriel Synthesis
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Ethanol
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
Step 1: Formation of Potassium Phthalimide
-
Dissolve phthalimide in warm ethanol in a round-bottom flask.
-
Separately, dissolve potassium hydroxide in a minimal amount of ethanol.
-
Slowly add the ethanolic KOH solution to the phthalimide solution with stirring.
-
The potassium phthalimide will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the potassium phthalimide by filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Step 2: N-Alkylation of Phthalimide
-
Suspend the dried potassium phthalimide in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.
-
Add this compound to the suspension.
-
Heat the reaction mixture with stirring (e.g., at 100°C) for several hours until the reaction is complete (monitor by TLC).
-
Pour the cooled reaction mixture into water to precipitate the N-cyclohexylphthalimide.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify.
Step 3: Hydrazinolysis of N-Cyclohexylphthalimide
-
Place the purified N-cyclohexylphthalimide in a round-bottom flask with ethanol.
-
Add hydrazine hydrate to the mixture.
-
Reflux the mixture for several hours. A precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and add dilute hydrochloric acid to dissolve the desired cyclohexylamine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with a concentrated solution of sodium hydroxide to liberate the free cyclohexylamine.
-
Extract the cyclohexylamine with diethyl ether.
-
Dry the combined ether extracts with a suitable drying agent (e.g., anhydrous potassium carbonate).
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting cyclohexylamine by distillation.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic methods described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the direct amination of this compound.
Caption: Stepwise workflow for the Gabriel synthesis of cyclohexylamine.
Conclusion
Both direct amination and the Gabriel synthesis offer viable pathways for the synthesis of cyclohexylamine from this compound. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and tolerance for side products. Direct amination is a more direct route but requires careful control of reaction conditions to minimize the formation of secondary and tertiary amines. The Gabriel synthesis, while involving more steps, provides a more reliable method for obtaining pure primary cyclohexylamine. The detailed protocols and workflows provided herein serve as a comprehensive guide for the successful synthesis and purification of this important chemical intermediate.
References
Application Notes and Protocols: Synthesis of Cyclohexene from Bromocyclohexane
Abstract
This document provides a detailed protocol for the synthesis of cyclohexene (B86901) from bromocyclohexane via an E2 elimination reaction. The procedure outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, workup, and purification of the final product. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.
Introduction
The synthesis of cyclohexene, a valuable precursor in the manufacturing of various chemicals and pharmaceuticals, can be efficiently achieved through the dehydrobromination of this compound. This transformation is a classic example of an E2 (bimolecular elimination) reaction, where a strong base promotes the removal of a proton and a bromide ion from adjacent carbon atoms, leading to the formation of a double bond.[1][2][3] The reaction is typically carried out using a strong base such as potassium hydroxide (B78521) in an alcoholic solvent.[1][4][5] The mechanism requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms for optimal orbital overlap in the transition state.[1][6]
Reaction and Mechanism
The overall reaction involves the treatment of this compound with a strong base, such as potassium hydroxide (KOH), in a solvent like ethanol. The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. Concurrently, the carbon-bromine bond breaks, and a double bond is formed between the two carbon atoms, yielding cyclohexene, water, and potassium bromide.
Overall Reaction:
C₆H₁₁Br + KOH → C₆H₁₀ + KBr + H₂O
The reaction proceeds via a concerted E2 mechanism, which is favored by a secondary alkyl halide and a strong, non-bulky base.[1][7]
Experimental Protocol
This protocol is adapted from established laboratory procedures.[1]
3.1. Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Properties |
| This compound | C₆H₁₁Br | 163.06 | 5.0 mL | Density: 1.324 g/mL, B.P.: 166-167 °C[1] |
| Potassium Hydroxide | KOH | 56.11 | 5.0 g | Corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | 10 mL | Flammable |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | q.s. | Drying agent |
| Boiling chips | - | - | 2-3 | - |
| 50 mL Round-bottom flask | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Separatory funnel | - | - | 1 | - |
| Beakers and Erlenmeyer flasks | - | - | Various | - |
| Pipettes and graduated cylinders | - | - | Various | - |
3.2. Reaction Procedure
-
To a 50 mL round-bottom flask, add 5.0 g of potassium hydroxide, 10 mL of 95% ethanol, and a few boiling chips.[1]
-
Swirl the flask to dissolve the potassium hydroxide.
-
Add 5.0 mL of this compound to the flask.[1]
-
Assemble a reflux apparatus by attaching a condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle and continue for 45 minutes.[1]
3.3. Workup and Purification
-
After the reflux period, allow the reaction mixture to cool to room temperature.[1]
-
Transfer the contents of the flask to a separatory funnel containing 20 mL of deionized water.
-
Shake the funnel, venting occasionally, and allow the layers to separate. The upper layer is the organic layer containing cyclohexene.
-
Drain the lower aqueous layer and discard it.
-
Wash the organic layer with two additional 15 mL portions of deionized water.[1]
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the crude cyclohexene by adding a small amount of anhydrous sodium sulfate and swirling the flask until the liquid is clear.
-
Carefully decant or filter the dried cyclohexene into a clean, dry round-bottom flask for distillation.
-
Purify the cyclohexene by simple distillation, collecting the fraction that boils at 81-85 °C.[8] Cyclohexene has a boiling point of 83 °C.[1]
Data Presentation
| Parameter | Value | Reference |
| Molar Mass of this compound | 163.06 g/mol | [1] |
| Density of this compound | 1.324 g/mL | [1] |
| Molar Mass of Cyclohexene | 82.14 g/mol | |
| Density of Cyclohexene | 0.811 g/mL | [1] |
| Boiling Point of Cyclohexene | 83 °C | [1] |
| Typical Yield | Varies |
Safety Precautions
-
Perform the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and sparks.
-
This compound is a skin and eye irritant. Handle with care.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of cyclohexene.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. If this compound were converted into cyclohexene, what kind of... | Study Prep in Pearson+ [pearson.com]
- 3. If this compound were converted into cyclohexene, what kind of reactio.. [askfilo.com]
- 4. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]
- 5. For each synthesis, start with this compound and predict the p... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 8. scisheets.co.uk [scisheets.co.uk]
Application Notes and Protocols: Grignard Reaction of Bromocyclohexane with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the reaction of bromocyclohexane with formaldehyde (B43269) to synthesize cyclohexylmethanol. This primary alcohol is a valuable building block in the pharmaceutical and fragrance industries. For instance, the cyclohexylmethanol moiety is structurally related to intermediates used in the synthesis of complex molecules, including certain antifungal agents.[1] The reaction involves the formation of a cyclohexylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup yields the desired primary alcohol, cyclohexylmethanol.[2][3][4][5][6]
Reaction Mechanism and Workflow
The overall reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with formaldehyde, followed by an acidic workup.
Reaction Mechanism
The Grignard reagent, cyclohexylmagnesium bromide, is formed by the reaction of this compound with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the cyclohexyl group nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting intermediate is a magnesium alkoxide salt. In the final step, the addition of an acid, such as dilute sulfuric acid, protonates the alkoxide to yield the final product, cyclohexylmethanol.[2][3]
References
- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 3. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. [askfilo.com]
- 4. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE [vedantu.com]
- 5. Methanal \xrightarrow { \mathrm { H } _ { 2 } \mathrm { O } } { } ^ { \pr.. [askfilo.com]
- 6. chemistry1.quora.com [chemistry1.quora.com]
Application Notes and Protocols: Synthesis of Cyclohexanecarboxylic Acid from Bromocyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of cyclohexanecarboxylic acid from bromocyclohexane. The primary method detailed is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. This protocol includes a comprehensive experimental procedure, data on expected yields, and purification techniques. Additionally, visual diagrams are provided to illustrate the reaction workflow and mechanism, ensuring clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Cyclohexanecarboxylic acid is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and other complex organic molecules. Its synthesis from this compound is a classic example of a Grignard reaction, where an organomagnesium halide reacts with carbon dioxide to form a carboxylate, which is subsequently protonated to yield the carboxylic acid.[1][2][3] This method is favored for its reliability and relatively high yields. These application notes offer a standardized protocol for this synthesis, intended to be a reliable resource for laboratory chemists.
Reaction Scheme
The overall reaction for the synthesis of cyclohexanecarboxylic acid from this compound via a Grignard reagent is as follows:
-
Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent to form cyclohexylmagnesium bromide.
-
Carboxylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide (usually from dry ice) to form a magnesium carboxylate salt.[1][3]
-
Acidification: The magnesium carboxylate salt is hydrolyzed with an aqueous acid to produce the final product, cyclohexanecarboxylic acid.[1]
Experimental Protocol
This protocol is adapted from established laboratory procedures for Grignard reactions.[4]
Materials:
-
This compound (C₆H₁₁Br)
-
Magnesium turnings (Mg)
-
Iodine (I₂) (crystal)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric acid (HCl)
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Formation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Flame-dry all glassware and allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.1-1.2 equivalents) and a small crystal of iodine in the three-neck flask.[4] The iodine helps to activate the magnesium surface.
-
Assemble the flask with the reflux condenser and addition funnel.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.[4]
-
In the addition funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be necessary to start the reaction.[4]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, continue to stir the mixture and gently reflux for an additional hour to ensure complete reaction.[4]
Part 2: Carboxylation and Work-up
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a significant excess of dry ice.
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring. The Grignard reagent will react with the solid carbon dioxide.
-
Allow the excess dry ice to sublime and the reaction mixture to warm to room temperature.[4]
-
Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[4]
-
Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic product.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[4]
-
Combine all organic extracts and wash with a 20% aqueous NaOH solution to convert the carboxylic acid to its sodium salt, which will move to the aqueous layer.[4]
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic organic impurities.[4]
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper, which will precipitate the cyclohexanecarboxylic acid.[4]
-
Extract the precipitated carboxylic acid with diethyl ether or hexane.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude cyclohexanecarboxylic acid.[5]
Purification:
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.[5][6]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | Magnesium, Carbon Dioxide (Dry Ice) | |
| Product | Cyclohexanecarboxylic Acid | |
| Molecular Formula | C₇H₁₂O₂ | [7] |
| Molecular Weight | 128.17 g/mol | [7] |
| Appearance | Colorless oil or white solid | [8] |
| Melting Point | 30-31 °C | [8] |
| Boiling Point | 232-234 °C | [8] |
| Typical Yield | 70-90% | Varies based on experimental conditions |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of cyclohexanecarboxylic acid.
Reaction Mechanism
References
- 1. \sim _ { - } ^ { \mathrm { Br } } \xrightarrow [ ( 2 ) \mathrm { CO } _ {.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Alkylation of Benzene using Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It facilitates the introduction of alkyl groups onto an aromatic ring, a critical step in the synthesis of a vast array of organic compounds, including many pharmaceutical intermediates and final drug substances. This document provides detailed application notes and experimental protocols for the alkylation of benzene (B151609) with bromocyclohexane to synthesize cyclohexylbenzene (B7769038), a valuable intermediate in various industrial processes. The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). Understanding and controlling the reaction parameters are crucial for achieving high yields and minimizing the formation of byproducts.
Reaction Principle and Mechanism
The alkylation of benzene with this compound in the presence of a Lewis acid catalyst, like aluminum chloride, involves the formation of a cyclohexyl carbocation electrophile. This electrophile is then attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (the arenium ion). Subsequent deprotonation of the arenium ion restores the aromaticity of the ring and yields the final product, cyclohexylbenzene.
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The initial product, cyclohexylbenzene, is more reactive than benzene itself due to the electron-donating nature of the cyclohexyl group. This increased reactivity can lead to further alkylation, resulting in the formation of dicyclohexylbenzene isomers as major byproducts.[1][2][3][4] Controlling the reaction conditions, such as the molar ratio of reactants, is therefore essential to maximize the yield of the desired monoalkylated product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of cyclohexylbenzene from benzene and this compound. These values are based on established laboratory procedures and provide a baseline for reaction optimization.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Benzene | 78.11 | g/mol | Used in excess to minimize polyalkylation. |
| This compound | 163.06 | g/mol | The limiting reagent in this protocol. |
| Anhydrous Aluminum Chloride | 133.34 | g/mol | Catalyst; must be handled in a moisture-free environment. |
| Reaction Conditions | |||
| Molar Ratio (Benzene:this compound) | 5:1 to 10:1 | A high excess of benzene favors mono-substitution. | |
| Molar Ratio (this compound:AlCl₃) | 1:1.1 | A slight excess of catalyst ensures complete reaction. | |
| Temperature | 0 - 5 | °C | Low temperature helps to control the exothermic reaction and reduce side products. |
| Reaction Time | 2 - 3 | hours | Monitored by TLC or GC until consumption of this compound. |
| Product Information | |||
| Major Product | Cyclohexylbenzene | ||
| Expected Yield | 60 - 70 | % | Yields can vary based on reaction scale and purity of reagents. |
| Major Byproduct | 1,4-Dicyclohexylbenzene | Formation is favored at higher temperatures and lower benzene-to-alkyl halide ratios. |
Experimental Protocol
This protocol details the laboratory-scale synthesis of cyclohexylbenzene via the Friedel-Crafts alkylation of benzene with this compound.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube (e.g., calcium chloride).
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Benzene (anhydrous)
-
This compound
-
Anhydrous aluminum chloride
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer. Attach a dropping funnel to one neck and a reflux condenser with a drying tube to the central neck. The third neck can be stoppered.
-
Charging the Flask: In a fume hood, charge the flask with anhydrous benzene (e.g., 5 moles for every 1 mole of this compound). Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 moles for every 1 mole of this compound) to the cooled benzene. The addition is exothermic, so maintain the temperature below 10 °C.
-
Addition of this compound: Place this compound (1 mole) into the dropping funnel. Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over a period of 1-1.5 hours, ensuring the reaction temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure cyclohexylbenzene. Collect the fraction boiling at approximately 239-241 °C. The higher boiling point fractions may contain dicyclohexylbenzene.
Visualizing the Process
To better understand the logical flow of the synthesis and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism for the Friedel-Crafts alkylation of benzene.
Caption: Experimental workflow for the synthesis of cyclohexylbenzene.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Products in Bromocyclohexane Elimination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the elimination reactions of bromocyclohexane to synthesize cyclohexene (B86901).
Troubleshooting Guides
This section addresses common issues encountered during the elimination reaction of this compound and provides systematic approaches to resolve them.
Issue 1: Low Yield of Cyclohexene
Possible Causes:
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for favoring the E2 elimination pathway.
-
Competing Substitution Reaction (SN2): The nucleophilic substitution reaction to form cyclohexanol (B46403) or an ether (if an alkoxide base is used) may be a significant competing pathway.
-
Loss of Product During Workup: Cyclohexene is volatile (boiling point: 83 °C), and significant amounts can be lost during extraction and distillation if not performed carefully.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Optimize the Base and Solvent System:
-
For E2 reactions, a strong, non-nucleophilic base is preferred. While sodium ethoxide in ethanol (B145695) is commonly used, a bulkier base like potassium tert-butoxide in tert-butanol (B103910) can further minimize the competing SN2 reaction.[1][2]
-
Ensure the base is not contaminated with water, as this can lead to the formation of cyclohexanol via SN1/E1 pathways.
-
-
Control the Temperature:
-
Higher temperatures generally favor elimination over substitution.[3] Refluxing the reaction mixture is a common practice to ensure the reaction proceeds at a reasonable rate and favors elimination.
-
-
Minimize Product Loss:
-
During aqueous workup, ensure the layers are well-separated and that the organic layer is completely recovered.
-
When distilling the final product, use a well-chilled receiving flask to minimize the loss of volatile cyclohexene.
-
-
Ensure Complete Reaction:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed.
-
Issue 2: Significant Amount of Substitution Product (e.g., Cyclohexanol, Cyclohexyl Ether) Observed
Possible Causes:
-
Weak or Nucleophilic Base: The base used may also be a good nucleophile, leading to a competing SN2 reaction.
-
Protic Solvent: Polar protic solvents can stabilize the carbocation intermediate in SN1/E1 reactions, leading to substitution products.[4]
-
Low Reaction Temperature: Lower temperatures can favor substitution reactions over elimination.
Troubleshooting Steps:
-
Choice of Base:
-
Solvent Considerations:
-
While polar protic solvents are often used for E2 reactions, a less nucleophilic solvent could be considered if substitution is a major issue.
-
-
Temperature Adjustment:
-
Increase the reaction temperature to favor the elimination pathway. Refluxing is generally recommended.
-
Issue 3: Formation of Unexpected Alkene Isomers (in substituted bromocyclohexanes)
Possible Causes:
-
E1 Pathway Competition: The formation of a carbocation intermediate in an E1 reaction can lead to rearrangements and the formation of different alkene isomers.
-
Non-Zaitsev Elimination: With a sterically hindered base, the less substituted alkene (Hofmann product) may be formed in significant amounts.[2]
Troubleshooting Steps:
-
Favor the E2 Mechanism:
-
Use a high concentration of a strong base to promote the bimolecular E2 reaction and suppress the unimolecular E1 pathway, which is prone to rearrangements.
-
-
Control Regioselectivity:
-
To obtain the more substituted alkene (Zaitsev product), use a strong, non-bulky base like sodium ethoxide.
-
To favor the less substituted alkene (Hofmann product), use a bulky base like potassium tert-butoxide.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the elimination of this compound?
A1: The primary side product is typically the substitution product. If a hydroxide (B78521) base is used, this will be cyclohexanol. If an alkoxide base (e.g., sodium ethoxide) is used, the corresponding ether (e.g., ethoxycyclohexane) will be formed via an SN2 reaction. Under conditions that favor E1, water can also act as a nucleophile leading to cyclohexanol.
Q2: How can I favor the E2 mechanism over the E1 mechanism?
A2: To favor the E2 mechanism, use a high concentration of a strong base. The E2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the base. A high base concentration will accelerate the E2 pathway. Conversely, the E1 reaction is unimolecular, and its rate is independent of the base concentration.
Q3: What is the role of the solvent in determining the reaction outcome?
A3: The solvent plays a crucial role. Polar protic solvents, like ethanol, can solvate the leaving group and are commonly used for E2 reactions. However, they can also promote SN1/E1 reactions by stabilizing the carbocation intermediate. Polar aprotic solvents, such as DMSO or DMF, can increase the effective strength of the base and can also favor E2 reactions. The choice of solvent should be made in conjunction with the choice of base to optimize for the desired elimination product.
Q4: Why is a bulky base like potassium tert-butoxide often recommended for elimination reactions?
A4: A bulky base is a strong base but a poor nucleophile due to steric hindrance.[5] This means it is very effective at removing a proton (acting as a base) to initiate the E2 elimination but is less likely to attack the carbon atom bearing the bromine (acting as a nucleophile) in an SN2 reaction. This selectivity makes bulky bases highly effective at minimizing substitution side products.[5]
Q5: How does temperature affect the product distribution?
A5: Higher temperatures generally favor elimination reactions over substitution reactions.[3] This is because elimination reactions often have a higher activation energy and lead to an increase in the number of molecules in the products, which is entropically favored at higher temperatures.
Data Presentation
Table 1: Influence of Base on Product Distribution in the Elimination of this compound
| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Approximate Product Ratio (Elimination:Substitution) |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | Cyclohexene | Ethoxycyclohexane | ~80:20 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 82 | Cyclohexene | tert-Butoxycyclohexane | >95:5 |
| Sodium Hydroxide (NaOH) | Ethanol/Water | 100 | Cyclohexene | Cyclohexanol | ~70:30 |
Note: The provided ratios are approximate and can vary based on specific reaction conditions such as concentration and reaction time.
Experimental Protocols
High-Yield Synthesis of Cyclohexene via E2 Elimination of this compound
This protocol is designed to maximize the yield of cyclohexene by favoring the E2 elimination pathway.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Anhydrous calcium chloride
-
Boiling chips
-
50 mL round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 5.0 g of potassium hydroxide, 10 mL of 95% ethanol, and a few boiling chips. Swirl the flask to dissolve most of the KOH.
-
Addition of Substrate: Add 5 mL of this compound to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.[6]
-
Workup - Extraction:
-
Allow the flask to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of cold water.
-
Rinse the reaction flask with a small amount of ether and add it to the separatory funnel to ensure all product is transferred.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate. The upper organic layer contains the cyclohexene product.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with another 20 mL of water, and again discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Purification - Distillation:
-
Carefully decant the dried liquid into a clean, dry distillation apparatus.
-
Distill the liquid, collecting the fraction that boils between 80-85 °C in a pre-weighed, ice-cooled receiving flask.
-
-
Characterization: Determine the yield of the purified cyclohexene and confirm its identity using techniques such as infrared (IR) spectroscopy (look for the C=C stretch) or gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualization
References
Technical Support Center: Synthesis of Cyclohexylmagnesium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Grignard reagent from bromocyclohexane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue. The primary reasons and their solutions are outlined below:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1]
-
Solution: Activate the magnesium surface using one of the following methods:
-
Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the violet or brown color of the iodine is a visual indicator that the magnesium surface has been activated and the reaction has likely begun.[2]
-
1,2-Dibromoethane (B42909) Activation: Add a few drops of 1,2-dibromoethane to the magnesium suspension. This will react to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh magnesium surface.[1]
-
Mechanical Activation: Before adding the solvent, use a glass rod to gently crush some of the magnesium turnings inside the reaction flask under an inert atmosphere. This mechanical grinding exposes fresh, unoxidized metal surfaces.[1][3]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[3][4]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any water present in the glassware, solvent, or starting materials.[5]
-
Impure this compound: The presence of impurities, especially water or cyclohexanol, in the this compound can inhibit the reaction.
-
Solution: Use freshly distilled or commercially available high-purity this compound.
-
Q2: The Grignard reaction starts but the yield of cyclohexylmagnesium bromide is low. What are the potential reasons and how can I improve the yield?
A2: Low yields can be attributed to several factors, including side reactions and suboptimal reaction conditions.
-
Wurtz Coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form bicyclohexyl.[1]
-
Solution:
-
Slow Addition of this compound: Add the this compound solution to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, which minimizes the rate of the coupling reaction.[5]
-
Temperature Control: While some initial warming may be necessary to start the reaction, the reaction itself is exothermic. Maintain a gentle reflux to avoid excessive temperatures that can favor the Wurtz coupling.[2]
-
-
-
Solvent Choice: The choice of solvent can impact the stability and reactivity of the Grignard reagent.
-
Solution: While diethyl ether is commonly used, tetrahydrofuran (B95107) (THF) is often a superior solvent for Grignard reagent formation.[6][7] THF has a higher boiling point and is a better coordinating solvent, which helps to stabilize the Grignard reagent and can lead to higher yields.[6][7]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Q3: Which solvent, diethyl ether or THF, is better for preparing cyclohexylmagnesium bromide?
A3: Both diethyl ether and THF are suitable solvents for this reaction. However, THF is often recommended for Grignard reactions that are sluggish to initiate or give low yields.[7] THF's advantages include its higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which allows for a higher reaction temperature, and its superior ability to solvate and stabilize the Grignard reagent due to the higher availability of the oxygen's lone pair electrons.[7] This enhanced stabilization can lead to improved yields.[6]
Quantitative Data Summary
The following table summarizes typical yields reported for the synthesis of cyclohexylmagnesium bromide under different conditions. Note that yields are often reported after a subsequent reaction, such as carboxylation.
| Starting Material | Solvent | Reported Yield | Notes |
| This compound | Diethyl Ether | ~80% | Yield of the Grignard reagent itself.[8] |
| This compound | Diethyl Ether | 61% | Yield of cyclohexanecarboxylic acid after reaction with CO2.[4] |
Experimental Protocols
Preparation of Cyclohexylmagnesium Bromide
This protocol provides a detailed methodology for the synthesis of cyclohexylmagnesium bromide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
A three-necked round-bottom flask, reflux condenser, dropping funnel, and a drying tube (e.g., filled with calcium chloride)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven at a high temperature for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Assemble the three-necked flask with a magnetic stir bar, the reflux condenser with a drying tube, and the dropping funnel.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.1-1.2 equivalents relative to this compound) into the cooled flask.
-
Add a single, small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.
-
-
Reaction Initiation:
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color, the formation of a cloudy grey solution, and gentle refluxing of the solvent.[2] If the reaction does not start, gentle warming with a water bath or sonication may be applied.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
-
-
Use of the Grignard Reagent:
-
The prepared cyclohexylmagnesium bromide should be used immediately in the subsequent reaction step.
-
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of cyclohexylmagnesium bromide.
Caption: A troubleshooting guide for addressing low yields in the Grignard reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting SN2 Reactions of Bromocyclohexane
Welcome to the technical support center for SN2 reactions involving bromocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conversion to my desired SN2 product with this compound?
Low conversion in SN2 reactions with this compound is a common issue that can be attributed to several factors. The most prevalent are steric hindrance due to the bulky cyclohexane (B81311) ring, and competition from the E2 elimination reaction.[1][2][3] this compound is a secondary alkyl halide, which is inherently less reactive in SN2 reactions than primary halides due to greater steric bulk around the reaction center.[4][5][6]
Q2: What is the major competing reaction and how can I minimize it?
The primary competing reaction is the E2 (bimolecular elimination) reaction, which is highly favored when using strong, basic nucleophiles.[1][7] To minimize the E2 pathway, you should use a strong, but weakly basic nucleophile and avoid high reaction temperatures, as heat tends to favor elimination over substitution.[7][8][9]
Q3: How does the choice of solvent affect my reaction?
The solvent plays a critical role in the success of an SN2 reaction. Polar aprotic solvents such as DMSO, DMF, acetone, or acetonitrile (B52724) are highly recommended.[4][8][10][11][12] These solvents solvate the cation of your nucleophile salt but do not strongly interact with the anionic nucleophile, leaving it "naked" and more reactive.[4][12][13][14] Conversely, polar protic solvents like water and alcohols can form a "solvent cage" around the nucleophile through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the SN2 reaction.[4][13][14][15]
Q4: Is the conformation of this compound important for the SN2 reaction?
Yes, the conformation is important. For an effective SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the bromine leaving group (backside attack).[3][16] This is best achieved when the bromine atom is in the axial position in the chair conformation of the cyclohexane ring.[16][17] Although the equatorial conformation is generally more stable, there is a dynamic equilibrium between the two chair forms.
Troubleshooting Guide
Issue 1: Low or No Conversion to the SN2 Product
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance | Consider if a less sterically hindered substrate could be used if your experimental design allows. Optimize other reaction conditions to maximize the reaction rate. | The bulky cyclohexane ring impedes the backside attack required for the SN2 mechanism.[1][3] |
| Competing E2 Reaction | Use a strong, but weakly basic nucleophile. Good options include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[7] Avoid strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻).[7][18] Keep the reaction temperature as low as feasible.[8] | Strong bases will preferentially abstract a proton from the cyclohexane ring, leading to the formation of cyclohexene (B86901) via the E2 pathway.[7] |
| Incorrect Solvent | Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[4][11][12] | Polar aprotic solvents enhance the reactivity of the nucleophile, increasing the rate of the SN2 reaction.[4][13][14] |
| Weak Nucleophile | Ensure your nucleophile is sufficiently strong. Negatively charged nucleophiles are generally stronger than their neutral counterparts.[4][12][14] | The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.[4][14] |
| Poor Leaving Group | While bromide is a good leaving group, ensure it is appropriate for your reaction. Iodide is an even better leaving group.[19] | The reaction rate is influenced by the ability of the leaving group to depart.[4][15] |
Issue 2: Product is Primarily the Elimination Product (Cyclohexene)
| Potential Cause | Recommended Solution | Rationale |
| Strongly Basic Nucleophile | Switch to a less basic nucleophile. For example, use NaCN instead of NaOH if you want to introduce a carbon-based functional group. | Strong bases are the primary drivers of the E2 reaction.[7][20] |
| High Reaction Temperature | Run the reaction at a lower temperature. Gentle heating may be necessary, but excessive heat should be avoided.[8][11] | Elimination reactions are entropically favored and are generally promoted by higher temperatures.[7] |
| Solvent Choice | While polar aprotic solvents are generally preferred for SN2, in some specific cases with borderline nucleophiles, a polar protic solvent might slightly favor substitution over elimination, but this is highly dependent on the specific reactants.[7] | The choice of solvent can influence the relative rates of SN2 and E2 reactions. |
Experimental Protocols
General Protocol for SN2 Reaction of this compound
This protocol provides a starting point. Optimization will be necessary based on the specific nucleophile used.
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the chosen polar aprotic solvent (e.g., anhydrous DMF) to a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve the nucleophilic salt (e.g., sodium azide) in the solvent.
-
-
Reaction:
-
Add this compound to the solution of the nucleophile.
-
Stir the reaction mixture at the desired temperature (start with room temperature and gently heat if necessary).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer to remove any remaining starting materials or byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., column chromatography, distillation).
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low SN2 conversion.
Caption: Factors influencing the competition between SN2 and E2.
References
- 1. brainly.com [brainly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. xchemi.com [xchemi.com]
- 9. leah4sci.com [leah4sci.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 16. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 17. Solved When this compound undergoes SN2 reaction, the | Chegg.com [chegg.com]
- 18. m.youtube.com [m.youtube.com]
- 19. brainly.com [brainly.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
purification of bromocyclohexane from unreacted starting materials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of bromocyclohexane. Our aim is to address common challenges encountered when removing unreacted starting materials, primarily cyclohexanol (B46403) and residual acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My distilled this compound is cloudy or contains an aqueous layer. What went wrong?
Answer: Cloudiness or the presence of a separate aqueous phase in your distilled product typically indicates incomplete drying of the organic layer before distillation. Water can co-distill with this compound, especially if residual salts are present.
-
Troubleshooting Steps:
-
Ensure that the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before filtration and distillation.
-
Allow sufficient contact time between the organic layer and the drying agent. Gentle swirling can increase the surface area and efficiency of drying.
-
If the problem persists, consider a second washing step with brine (saturated aqueous sodium chloride solution) before drying. This helps to remove emulsified water.
-
Question: The yield of my purified this compound is significantly lower than expected. What are the potential causes?
Answer: Low yield can result from several factors, from an incomplete initial reaction to losses during the workup and purification stages.
-
Potential Causes and Solutions:
-
Incomplete Reaction: Ensure the initial reaction has gone to completion by monitoring it with an appropriate technique (e.g., TLC or GC). If the reaction is incomplete, consider extending the reaction time or optimizing the temperature.
-
Losses During Extraction: During the liquid-liquid extraction, vigorous shaking can lead to the formation of stable emulsions, resulting in the loss of product. Use gentle inversions instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding brine.
-
Side Reactions: The formation of cyclohexene (B86901) as a byproduct through an elimination reaction is a common cause of reduced yield. This is often promoted by high temperatures and strongly acidic conditions. Careful control of the reaction temperature is crucial.[1]
-
Premature Distillation of Product: If the distillation is not performed carefully, some of the lower-boiling impurities may co-distill with the product, or some product may be lost with the forerunner.
-
Question: My final product has a yellowish tint. What is the cause and how can I remove it?
Answer: A yellow to brownish discoloration in the final product is often due to the presence of dissolved bromine or other minor, colored impurities.
-
Decolorization Steps:
-
Before distillation, wash the crude this compound with a dilute solution of sodium bisulfite or sodium thiosulfate. This will reduce any free bromine to colorless bromide ions.
-
Ensure all acidic residues are neutralized and removed through washing with a saturated sodium bicarbonate solution, as acidic conditions can sometimes contribute to color formation.
-
Frequently Asked Questions (FAQs)
What are the primary unreacted starting materials I need to remove?
The most common unreacted starting materials are cyclohexanol and the acid used for the bromination, which is typically hydrobromic acid (HBr) often generated in situ from sodium bromide and sulfuric acid.
Why is it important to wash the crude product with sodium bicarbonate solution?
Washing with a saturated sodium bicarbonate solution is a crucial step to neutralize any remaining acidic components from the reaction mixture, such as unreacted HBr or the sulfuric acid catalyst. Residual acid can catalyze side reactions, such as the elimination of HBr from this compound to form cyclohexene, especially during distillation.
What is the purpose of the final distillation?
The final distillation step is essential for separating the desired this compound from any remaining unreacted cyclohexanol, as well as any other non-volatile impurities. The significant difference in their boiling points allows for an effective separation.[2][3][4]
Data Presentation
The following table summarizes the key physical properties of the compounds involved in the purification process, highlighting the basis for their separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility |
| This compound | 163.06 | 166-167 | 1.324 | Insoluble[3][5][6] |
| Cyclohexanol | 100.16 | 161.1 | 0.962 | Sparingly soluble |
Experimental Protocol: Purification of this compound
This protocol outlines the standard procedure for the purification of crude this compound synthesized from cyclohexanol and hydrobromic acid.
-
Quenching and Initial Separation:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Allow the layers to separate. The denser this compound will be the bottom layer. Drain and collect the organic layer.
-
-
Acid Neutralization:
-
Wash the collected organic layer with a saturated solution of sodium bicarbonate. Add the bicarbonate solution to the separatory funnel, stopper it, and gently invert several times, periodically venting to release any pressure generated from CO2 evolution.
-
Allow the layers to separate and discard the upper aqueous layer.
-
Repeat this washing step until no more gas evolves upon addition of the bicarbonate solution.
-
-
Washing:
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Finally, wash the organic layer with a saturated brine solution to facilitate the removal of dissolved water from the organic phase.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of a drying agent, such as anhydrous magnesium sulfate or calcium chloride.
-
Gently swirl the flask and allow it to stand for 10-15 minutes, or until the liquid is clear and no longer clumped.
-
-
Filtration:
-
Gravity filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
-
-
Distillation:
Visualization
The following diagram illustrates the general workflow for the purification of this compound.
References
effect of solvent polarity on SN1/SN2 competition for bromocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvent polarity on the SN1/SN2 competition for bromocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected trend in the SN1/SN2 product ratio for the solvolysis of this compound as the solvent polarity increases?
A1: As the polarity of the solvent increases, the reaction mechanism is expected to shift from predominantly SN2 to predominantly SN1. Polar protic solvents, in particular, favor the SN1 pathway. This is because polar solvents stabilize the carbocation intermediate formed in the SN1 mechanism, lowering the activation energy for this pathway.[1] In contrast, polar aprotic solvents tend to favor the SN2 reaction. While they are polar enough to dissolve the necessary reagents, they do not solvate the nucleophile as strongly as protic solvents, leaving it more available for the backside attack characteristic of the SN2 mechanism.
Q2: My reaction is giving a mixture of substitution and elimination products. How can I favor the substitution products?
A2: The competition between substitution and elimination is a common issue. To favor substitution over elimination, consider the following:
-
Nucleophile/Base Strength: Use a weak base that is a good nucleophile. Strong, bulky bases will favor elimination. For solvolysis, the solvent acts as the nucleophile and is typically a weak base.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at higher temperatures.
Q3: I am not seeing a clear correlation between the solvent's dielectric constant and the reaction rate. What other solvent properties should I consider?
A3: While the dielectric constant is a good general indicator of polarity, it doesn't always tell the whole story. For SN1 reactions, the ability of the solvent to donate a hydrogen bond (protic character) is crucial for stabilizing the leaving group and the carbocation intermediate. Therefore, polar protic solvents like water, alcohols, and carboxylic acids are particularly effective at promoting SN1 reactions, sometimes more so than a polar aprotic solvent with a similar dielectric constant.[1] For SN2 reactions, the ability of the solvent to solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself is important.
Troubleshooting Guides
Issue: Low or No Reaction Conversion
-
Possible Cause 1: Insufficient Reaction Time or Temperature.
-
Troubleshooting: The solvolysis of secondary halides like this compound can be slow, especially in less polar solvents. Monitor the reaction over a longer period. If feasible, a moderate increase in temperature can increase the reaction rate. However, be mindful that higher temperatures may also increase the proportion of elimination byproducts.
-
-
Possible Cause 2: Inactive Reactant.
-
Troubleshooting: Ensure the this compound is pure and has not decomposed. Check for the presence of any inhibitors. It is good practice to use freshly distilled or purified starting materials.
-
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Troubleshooting: In very nonpolar solvents, the energy barrier for either SN1 or SN2 pathways may be too high for the reaction to proceed at a reasonable rate. Ensure the solvent has sufficient polarity to at least partially dissolve the substrate and stabilize the transition states.
-
Issue: Inconsistent or Non-reproducible Product Ratios
-
Possible Cause 1: Water Contamination in Solvents.
-
Troubleshooting: Traces of water in your organic solvents can act as a competing nucleophile, leading to the formation of cyclohexanol (B46403) and affecting the product ratio. Use anhydrous solvents and dry glassware to minimize water contamination, especially when aiming to study the effect of a specific solvent as the nucleophile.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting: The SN1/SN2 competition can be temperature-sensitive. Use a thermostatically controlled reaction setup (e.g., an oil bath with a temperature controller) to maintain a constant and uniform temperature throughout the experiment.
-
-
Possible Cause 3: Inconsistent Reaction Times.
-
Troubleshooting: If the reaction is stopped at different stages of completion, the product ratio may vary, especially if one pathway is significantly faster than the other. Ensure that you are consistent with your reaction times when comparing different solvents.
-
Data Presentation
The following table summarizes the expected trend in product distribution for the solvolysis of this compound in various solvents, illustrating the shift from SN2 to SN1 mechanisms with increasing solvent polarity and protic character. The data provided is illustrative and based on established principles of physical organic chemistry.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Major Product(s) | Expected Dominant Mechanism |
| Acetone | Polar Aprotic | 21 | Ethoxycyclohexane (if ethanol (B145695) is added as nucleophile) | SN2 |
| Methanol | Polar Protic | 33 | Methoxycyclohexane, Cyclohexanol | SN1/SN2 mixture |
| Ethanol | Polar Protic | 24 | Ethoxycyclohexane, Cyclohexanol | SN1/SN2 mixture |
| 50% Ethanol/Water | Polar Protic | ~50 | Cyclohexanol, Ethoxycyclohexane | SN1 |
| Water | Polar Protic | 80 | Cyclohexanol | SN1 |
Experimental Protocols
Protocol: Determination of SN1/SN2 Product Ratio by Gas Chromatography (GC)
This protocol outlines a general procedure for studying the solvolysis of this compound in a mixed ethanol-water solvent system and analyzing the product distribution.
1. Reaction Setup:
-
In a series of clean, dry reaction vials, prepare different solvent mixtures of ethanol and water (e.g., 100% ethanol, 75% ethanol/25% water, 50% ethanol/50% water, 25% ethanol/75% water, 100% water by volume).
-
To each vial, add a known concentration of this compound (e.g., 0.1 M).
-
Seal the vials and place them in a thermostatically controlled water bath set to a specific temperature (e.g., 50 °C).
2. Reaction Monitoring and Work-up:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from each solvent mixture.
-
Quench the reaction by adding a small amount of a non-nucleophilic base (e.g., sodium bicarbonate) to neutralize the HBr formed.
-
Extract the organic products from the aqueous/alcoholic mixture using a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine, and dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate).
-
Carefully filter or decant the dried organic solution into a clean vial.
3. Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or equivalent non-polar column) is recommended.
-
Sample Preparation: Prepare a calibration curve for the expected products (cyclohexanol and ethoxycyclohexane) and the starting material (this compound) by injecting known concentrations of each into the GC.
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the extracted and dried sample into the GC.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 180 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times to those of the standards.
-
Determine the area under each peak.
-
Calculate the relative percentage of each product (cyclohexanol and ethoxycyclohexane) and any remaining starting material. This will give you the product distribution for each solvent composition and time point.
-
Mandatory Visualization
Caption: Solvent Polarity Influence on SN1/SN2 Pathways.
References
Technical Support Center: Optimizing E2 Elimination of Bromocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the E2 elimination of bromocyclohexane. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during this common synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the E2 elimination of this compound?
A high temperature is crucial for favoring the E2 elimination pathway over the competing SN2 substitution reaction.[1][2][3] The reaction is typically carried out at the reflux temperature of the solvent, which is usually ethanol (B145695).[4] Heating the reaction mixture provides the necessary activation energy for the elimination to occur.[1]
Q2: Why is a strong base necessary for this reaction?
The E2 mechanism is a concerted, one-step process where the base removes a proton at the same time as the leaving group departs.[4][5] A strong, non-nucleophilic base is required to facilitate this proton abstraction and promote the bimolecular elimination pathway.[6][7] Potassium hydroxide (B78521) (KOH) is a commonly used strong base for this purpose.[4][8]
Q3: What is the role of the anti-periplanar conformation in this reaction?
For the E2 elimination to occur in a cyclohexane (B81311) system, the hydrogen atom to be removed and the bromine leaving group must be in an anti-periplanar arrangement.[7][9][10] This specific stereochemical requirement means that both the hydrogen and the bromine must be in axial positions on the cyclohexane chair conformation.[4][7][9][11][12][13][14]
Q4: What are the common side products in this reaction?
The primary side product is the result of the competing SN2 (bimolecular nucleophilic substitution) reaction, which forms cyclohexanol.[4][15] This is more likely to occur at lower temperatures and with less sterically hindered bases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low yield of cyclohexene (B86901) | 1. Reaction temperature was too low: This favors the competing SN2 reaction.[2] 2. Insufficient reaction time: The elimination may not have gone to completion. 3. Base was not strong enough or was of poor quality: Incomplete deprotonation will slow down the E2 reaction. 4. Loss of product during workup: Cyclohexene is volatile (boiling point: 83°C).[4] | 1. Ensure the reaction is heated to a steady reflux. 2. Increase the reflux time (a standard time is 45 minutes).[4] 3. Use a fresh, high-purity strong base like potassium hydroxide. 4. Use an ice bath to cool the receiving flask during distillation to minimize evaporative losses. |
| Product is contaminated with cyclohexanol | SN2 reaction is competing with E2: This is likely due to a lower reaction temperature. | Increase the reaction temperature to favor the E2 pathway. Ensure the reaction is at a vigorous reflux. |
| Product is contaminated with unreacted this compound | 1. Incomplete reaction: The reaction may not have been heated long enough or at a high enough temperature. 2. Insufficient base: Not enough base to drive the reaction to completion. | 1. Increase the reflux time and/or temperature. 2. Ensure the correct stoichiometry of the base is used as per the protocol. |
| Product contains water | Incomplete drying: The drying agent was not effective or not used for a sufficient amount of time. | After washing, ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride) until the liquid is clear.[1] |
Data Presentation
As an illustrative example, the reaction of 2-bromobutane (B33332) with sodium ethoxide in ethanol shows a clear trend:
| Reaction Temperature (°C) | Alkene (E2 Product) Yield (%) |
| 25 | 82 |
| 80 | 91.4 |
This data for 2-bromobutane demonstrates the general principle that increased temperature favors elimination. A similar trend is expected for this compound.[11]
Experimental Protocols
Key Experiment: E2 Elimination of this compound
This protocol is adapted from established procedures for the synthesis of cyclohexene.[4][8]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Boiling chips
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of this compound, 10 mL of 95% ethanol, and a boiling chip.[4]
-
Swirl the flask until the majority of the potassium hydroxide has dissolved.[4]
-
Set up a reflux apparatus with a condenser.
-
Heat the mixture to a steady reflux and maintain for 45 minutes.[4]
-
After the reflux period, allow the flask to cool to room temperature.[4]
-
Transfer the reaction mixture to a separation funnel containing 12 mL of water and shake.
-
Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude cyclohexene by simple distillation, collecting the fraction that boils between 79-84°C.[4]
Visualizations
Caption: Experimental workflow for the E2 elimination of this compound.
Caption: Temperature's influence on E2 vs. SN2 pathways.
References
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. studylib.net [studylib.net]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 10. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Technical Support Center: Preventing Dicyclohexyl Ether Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of dicyclohexyl ether as a byproduct in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: In which reaction is dicyclohexyl ether most commonly formed as a byproduct?
A1: Dicyclohexyl ether is most frequently encountered as a byproduct during the acid-catalyzed dehydration of cyclohexanol (B46403) to synthesize cyclohexene (B86901).[1][2]
Q2: What is the mechanism behind the formation of dicyclohexyl ether in this reaction?
A2: The formation of dicyclohexyl ether proceeds via a carbocation intermediate. In the presence of a strong acid, the hydroxyl group of cyclohexanol is protonated and leaves as a water molecule, forming a cyclohexyl carbocation. This carbocation can then be attacked by the lone pair of electrons on the oxygen atom of another cyclohexanol molecule. A subsequent deprotonation step yields dicyclohexyl ether.
Q3: How does the choice of acid catalyst affect the formation of dicyclohexyl ether?
A3: The choice of acid catalyst significantly influences the product distribution. Strong, oxidizing acids like sulfuric acid (H₂SO₄) tend to promote more side reactions, including the formation of dicyclohexyl ether and polymerization.[3] Phosphoric acid (H₃PO₄) is generally the preferred catalyst for the dehydration of cyclohexanol to cyclohexene as it is less oxidizing and leads to fewer byproducts.[1][3]
Q4: Can reaction conditions be modified to suppress the formation of dicyclohexyl ether?
A4: Yes, controlling the reaction temperature is crucial. High temperatures can favor the formation of the ether byproduct. It is recommended to maintain the reaction temperature just above the boiling point of the desired product (cyclohexene, bp 83 °C) to allow for its immediate distillation from the reaction mixture. This application of Le Chatelier's principle shifts the equilibrium towards the formation of the alkene and minimizes the opportunity for the intermediate carbocation to react with unreacted cyclohexanol.
Q5: Are there alternative methods to produce cyclohexene from cyclohexanol that avoid dicyclohexyl ether formation?
A5: Yes, greener alternatives to strong acid catalysts are available. For instance, using a Montmorillonite KSF clay catalyst has been shown to be an effective and reusable catalyst for the dehydration of cyclohexanols, minimizing the formation of byproducts associated with strong acids.
Troubleshooting Guide: Dicyclohexyl Ether Contamination
This guide will help you identify and resolve issues related to the unexpected formation of dicyclohexyl ether.
| Issue | Potential Cause | Recommended Solution |
| Significant peak corresponding to dicyclohexyl ether in GC-MS analysis | Use of sulfuric acid as a catalyst. | Replace sulfuric acid with 85% phosphoric acid. Phosphoric acid is less prone to causing side reactions.[3] |
| Reaction temperature is too high. | Carefully control the distillation temperature to remain close to the boiling point of cyclohexene (83 °C). This removes the desired product as it is formed and reduces the likelihood of the carbocation intermediate reacting with cyclohexanol. | |
| High concentration of cyclohexanol. | While not always feasible to adjust, a higher relative concentration of the acid catalyst can favor the elimination reaction over the bimolecular ether formation. However, this must be balanced with the risk of other side reactions. | |
| Low yield of cyclohexene and presence of a high-boiling point residue | Formation of dicyclohexyl ether and/or polymers. | In addition to changing the catalyst and controlling the temperature, ensure efficient and immediate distillation of the cyclohexene product from the reaction mixture. |
| Difficulty in separating dicyclohexyl ether from the desired product | Dicyclohexyl ether is likely to co-distill with unreacted cyclohexanol and other byproducts. | A second fractional distillation of the crude product is often necessary to completely remove dicyclohexyl ether.[1] |
Quantitative Data on Byproduct Formation
Experimental Protocols
Protocol 1: Minimized Dicyclohexyl Ether Formation in Cyclohexene Synthesis
This protocol is optimized to favor the formation of cyclohexene while minimizing the dicyclohexyl ether byproduct.
Materials:
-
Cyclohexanol (100 g, 1.0 mol)
-
85% Phosphoric acid (20 mL)
-
Boiling chips
-
Saturated sodium chloride solution
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Assemble a fractional distillation apparatus.
-
In the distillation flask, combine 100 g of cyclohexanol and 20 mL of 85% phosphoric acid. Add a few boiling chips.
-
Gently heat the mixture. The reaction will begin, and a mixture of cyclohexene and water will start to distill.
-
Maintain the temperature of the distilling vapor at or below 90°C.
-
Continue the distillation until only a small amount of residue remains in the flask.
-
Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution.
-
Separate the aqueous layer.
-
Wash the organic layer with 10% sodium carbonate solution to neutralize any remaining acid.
-
Separate the aqueous layer and wash the organic layer once more with saturated sodium chloride solution.
-
Transfer the crude cyclohexene to a clean, dry flask and dry it with anhydrous calcium chloride.
-
Perform a final fractional distillation, collecting the fraction that boils between 80-85°C.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the chemical pathways.
Caption: Competing pathways for the cyclohexyl carbocation.
Caption: Workflow for minimizing dicyclohexyl ether byproduct.
References
Technical Support Center: Stereoselective Synthesis with Bromocyclohexane
Welcome to the technical support center for stereoselective synthesis involving bromocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions with this compound so challenging?
A1: The primary challenges stem from the conformational flexibility of the cyclohexane (B81311) ring and the competition between substitution (SN2) and elimination (E2) reaction pathways. This compound rapidly interconverts between two chair conformations, placing the bromine atom in either an axial or a more stable equatorial position.[1][2] The stereochemical outcome of a reaction often depends on which of these conformers is the reactive species and the stringent stereoelectronic requirements of the reaction mechanism.[3]
Q2: How does the axial versus equatorial position of the bromine atom affect reactivity?
A2: The orientation of the bromine atom is critical:
-
E2 Elimination: This reaction has a strict requirement for an anti-periplanar arrangement between a β-hydrogen and the leaving group (bromine). This geometry is almost exclusively achieved when both the hydrogen and the bromine are in axial positions.[3]
-
SN2 Substitution: This reaction requires backside attack by the nucleophile. An axial bromine is generally more accessible for backside attack than an equatorial bromine, which is shielded by the cyclohexane ring.[4]
Q3: What is "neighboring group participation" (NGP) and how can it affect my reaction?
A3: Neighboring group participation, or anchimeric assistance, occurs when a substituent on the cyclohexane ring acts as an internal nucleophile, attacking the carbon bearing the bromine atom.[5][6] This can lead to an increased reaction rate and often results in retention of stereochemistry at the reaction center, which is contrary to the typical inversion seen in SN2 reactions.[6][7] This phenomenon can be both a powerful tool for stereocontrol and an unexpected side reaction if not anticipated.[5][8]
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and formation of an alkene byproduct.
Cause: You are likely observing a competitive E2 elimination reaction, which is often favored with this compound, especially when using a strong base.[9]
Solutions:
-
Choice of Nucleophile/Base: Use a good nucleophile that is a weak base. Strong, bulky bases strongly favor E2 elimination.[9]
-
Solvent: Use a polar aprotic solvent to favor SN2 over E2.
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.
| Reagent Type | Predominant Reaction | Typical Reagents |
| Strong, non-bulky base | E2 | NaOEt in EtOH |
| Strong, bulky base | E2 (Hofmann product) | KOtBu in t-BuOH |
| Good nucleophile, weak base | SN2 | NaN3, NaCN |
| Weak nucleophile/weak base | SN1/E1 mixture | H2O, EtOH |
This table provides a general guide; outcomes can be substrate-dependent.
Problem 2: The stereochemistry of my product is the opposite of what I expected from an SN2 reaction.
Cause: You may be observing neighboring group participation (NGP), which leads to a double inversion of stereochemistry, resulting in overall retention of configuration.[6][7]
Troubleshooting Steps:
-
Examine Your Substrate: Look for substituents on carbons adjacent to the bromine-bearing carbon that have lone pairs of electrons (e.g., -OAc, -OR, -NR2) and are positioned trans to the bromine.
-
Consult the Literature: Search for similar substrates to see if NGP has been reported. The rate of reaction can also be an indicator; NGP often leads to significant rate enhancement.[5][10]
-
Modify the Substrate: If NGP is undesirable, consider using a substrate where the participating group is absent or is positioned cis to the leaving group, which prevents the necessary backside attack for the intramolecular reaction.[10]
Experimental Protocols
Protocol 1: Stereospecific E2 Elimination of this compound to Cyclohexene (B86901)
This protocol is adapted from a standard undergraduate organic chemistry experiment and demonstrates a typical E2 reaction.[11]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
95% Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Boiling chips
Procedure:
-
To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of this compound, 10 mL of 95% ethanol, and a boiling chip.[11]
-
Swirl the flask until most of the potassium hydroxide has dissolved.[11]
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[11]
-
After the reflux period, cool the flask to room temperature.[11]
-
Workup the reaction mixture by adding water and extracting the cyclohexene product. Further purification can be achieved by distillation.[11]
Protocol 2: Synthesis of (1S,2S)-trans-1-Benzoyloxy-2-bromocyclohexane via Stereoselective Acylation
This protocol demonstrates the synthesis of a specific stereoisomer of a substituted this compound, which can then be used in further stereoselective reactions. This procedure involves the kinetic resolution of a racemic alcohol followed by acylation.
Materials:
-
(S)-1-methyl-2-[(dihydroisoindol-2-yl)methyl]pyrrolidine (chiral catalyst)
-
Benzoyl chloride
-
Molecular sieves 4 Å
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, charge 1 g of 4 Å molecular sieves.
-
Add a solution of the chiral catalyst (65 mg, 0.28 mmol) in dichloromethane (5 mL), followed by triethylamine (5.56 g, 55 mmol) in dichloromethane (15 mL), and racemic trans-2-bromocyclohexanol (17.91 g, 100 mmol) in dichloromethane (40 mL).
-
Cool the mixture to -78 °C in a dry-ice bath.
-
Slowly add a solution of benzoyl chloride (9.14 g, 65 mmol) in dichloromethane (20 mL) over 30 minutes.
-
Stir the solution for 3 hours at -78 °C.
-
Quench the reaction with a phosphate (B84403) buffer (pH 7).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield (1S, 2S)-trans-1-benzoyloxy-2-bromocyclohexane.
Visual Guides
Caption: Reaction pathways for axial and equatorial this compound.
Caption: Simplified mechanism of Neighboring Group Participation (NGP).
References
- 1. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kpu.pressbooks.pub [kpu.pressbooks.pub]
- 9. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
catalyst selection for cross-coupling reactions with bromocyclohexane
Welcome to the Technical Support Center for Catalyst Selection in Cross-Coupling Reactions with Bromocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for experiments involving the cross-coupling of this compound.
General Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a substrate in cross-coupling reactions?
A1: this compound, as a secondary alkyl halide, presents several challenges in cross-coupling reactions. The primary obstacles are:
-
Slow Oxidative Addition: The C(sp³)–Br bond of secondary alkyl halides is generally less reactive towards oxidative addition with palladium(0) catalysts compared to aryl or vinyl halides.
-
β-Hydride Elimination: Once the cyclohexyl group is attached to the metal center, it can readily undergo β-hydride elimination, leading to the formation of cyclohexene (B86901) as a major byproduct and reducing the yield of the desired cross-coupled product.[1][2]
-
Isomerization: The intermediate metal-alkyl species can undergo isomerization, leading to the formation of undesired constitutional isomers of the product.
Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for cross-coupling with this compound?
A2: The choice between palladium and nickel catalysts depends on the specific cross-coupling reaction and the coupling partner.
-
Palladium catalysts are widely used and have been extensively studied. For this compound, successful couplings often require bulky, electron-rich phosphine (B1218219) ligands that can promote oxidative addition and suppress β-hydride elimination.[3][4]
-
Nickel catalysts are often more reactive for oxidative addition with alkyl halides and can be a better choice, particularly for Kumada and Negishi couplings.[5][6][7] Nickel catalysis can sometimes offer better yields and selectivity, and the energy barrier for β-hydride elimination can be higher in nickel-alkyl complexes compared to their palladium counterparts.[5]
Q3: What is the role of the ligand in the catalyst system, and which ligands are recommended for this compound cross-coupling?
A3: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. For cross-coupling with secondary alkyl halides like this compound, the choice of ligand is crucial for success.
-
Bulky and Electron-Rich Ligands: These are generally preferred as they promote the desired reductive elimination step over the competing β-hydride elimination pathway.[8] Examples of effective ligands include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, and CPhos) and bulky trialkylphosphines.[4][9]
-
N-Heterocyclic Carbenes (NHCs): These have also emerged as effective ligands for promoting challenging cross-coupling reactions.[10]
-
Bidentate vs. Monodentate Ligands: The choice between bidentate and monodentate ligands can influence the reaction outcome, and screening of different ligand types is often necessary.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst. 2. Ensure all reagents and solvents are anhydrous and degassed.[11] 3. Verify the quality of the catalyst and ligands. | The active catalyst is a Pd(0) species, which can be sensitive to air and moisture. Impurities can poison the catalyst.[11] |
| Slow Oxidative Addition | 1. Switch to a more electron-rich and sterically hindered ligand (e.g., a Buchwald ligand). 2. Consider using a nickel catalyst, which can be more reactive for alkyl halides.[5] 3. Increase the reaction temperature incrementally. | Electron-rich ligands enhance the rate of oxidative addition. Nickel is often more reactive than palladium for this step with alkyl halides.[5][6] |
| Poor Solubility | 1. Screen different solvents or use a co-solvent system to ensure all components are dissolved at the reaction temperature. | Poor solubility of any of the reactants or the catalyst can severely limit the reaction rate. |
Issue 2: Major Byproduct is Cyclohexene (from β-Hydride Elimination)
| Potential Cause | Troubleshooting Steps | Rationale |
| Favorable β-Hydride Elimination Kinetics | 1. Switch to a bulkier ligand (e.g., P(t-Bu)₃, XPhos, or an NHC ligand).[1] 2. Lower the reaction temperature. | Bulky ligands sterically disfavor the planar transition state required for β-hydride elimination.[1] This side reaction often has a higher activation energy than the desired coupling. |
| Sub-optimal Base | 1. Screen different bases. For example, if using a strong alkoxide base, try an inorganic base like K₃PO₄ or Cs₂CO₃. | The choice of base can influence the stability of the organometallic intermediates and the rate of competing pathways. |
| Ligand Dissociation | 1. Increase the ligand-to-metal ratio to maintain a coordinatively saturated metal center. | A vacant coordination site on the metal is necessary for β-hydride elimination to occur.[1] |
Issue 3: Formation of Isomerized Products
| Potential Cause | Troubleshooting Steps | Rationale |
| Reversible β-Hydride Elimination/Re-insertion | 1. Use ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines.[9] 2. Lowering the reaction temperature can sometimes suppress isomerization. | If reductive elimination is faster than the β-hydride elimination/re-insertion cascade, the formation of isomerized products can be minimized. |
| Nature of the Organometallic Reagent | 1. For Negishi and Kumada couplings, the stability of the organozinc or Grignard reagent is important. Ensure it is prepared and used under optimal conditions. | Isomerization can sometimes occur during the preparation or in the presence of the organometallic reagent itself. |
Reaction-Specific Data and Protocols
Kumada Coupling
The Kumada coupling is a powerful method for forming C-C bonds using a Grignard reagent. Nickel catalysts are often effective for this transformation with secondary alkyl halides.[12]
FAQs for Kumada Coupling of this compound
-
Q: Which catalyst is best for the Kumada coupling of cyclohexylmagnesium bromide?
Quantitative Data for Kumada Coupling of Cyclohexylmagnesium Bromide
| Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4-Tribromothiophene | NiCl₂ (3) | dppp (B1165662) | THF | RT | 1 | 95 | [5][6] |
| Tetrabromothiophene | NiCl₂ (3) | dppp | THF | RT | 1 | 98 | [5][6] |
| 2,5-Dibromo-3-hexylthiophene | PdCl₂ (3) | dppp | THF | RT | 1 | 98 | [5][6] |
| 4-Chloroanisole | FeCl₃ (5) | TMEDA | THF/NMP | 25 | 2 | 65 | [3] |
| 4-Chlorotoluene | FeCl₃ (5) | TMEDA | THF/NMP | 25 | 2 | 68 | [3] |
Note: Yields are for the coupling of cyclohexylmagnesium bromide with the specified electrophiles. dppp = 1,3-Bis(diphenylphosphino)propane.
Experimental Protocol: Kumada Coupling of Cyclohexylmagnesium Bromide
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equiv.). Add a small crystal of iodine. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining this compound solution and reflux for 2 hours to ensure complete formation of cyclohexylmagnesium bromide.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add the aryl halide (1.0 equiv.) and the catalyst (e.g., NiCl₂(dppp), 3 mol%). Add anhydrous THF. Cool the mixture to 0 °C and slowly add the prepared cyclohexylmagnesium bromide solution (1.5 equiv.) via syringe.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 1-24 hours), monitoring by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which offers excellent functional group tolerance.
FAQs for Negishi Coupling of this compound
-
Q: How do I prepare the cyclohexylzinc reagent?
-
A: Cyclohexylzinc bromide can be prepared by the direct insertion of zinc dust into this compound, often activated with I₂ and in the presence of LiCl in THF.[13] Alternatively, it can be prepared by transmetalation from cyclohexylmagnesium bromide with ZnCl₂.
-
-
Q: Which catalyst system is recommended for the Negishi coupling of secondary alkylzinc reagents?
Quantitative Data for Negishi Coupling of Cyclohexylzinc Reagents
| Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos | THF | 25 | 16 | 94 | [9] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos | THF | 25 | 16 | 92 | [9] |
| 4-Chloroacetophenone | Pd(OAc)₂ (2) | CPhos | THF | 25 | 16 | 85 | [9] |
| Methyl 4-iodobenzoate | Pd(OAc)₂ (5) | RuPhos | THF/NEP | -25 | 48 | 80 | [4] |
Note: Yields are for the coupling of a cyclohexylzinc reagent with the specified aryl halides.
Experimental Protocol: Negishi Coupling of Cyclohexylzinc Bromide
-
Preparation of Cyclohexylzinc Bromide: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equiv.) and LiCl (1.5 equiv.). Add anhydrous THF, followed by a catalytic amount of I₂. Add this compound (1.0 equiv.) and stir at room temperature until the zinc is consumed (typically 4-12 hours). The resulting solution of cyclohexylzinc bromide is used directly.[13]
-
Coupling Reaction: In another flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., CPhos, 1.2-2.4 mol%). Add anhydrous THF.
-
Addition of Organozinc Reagent: Slowly add the prepared cyclohexylzinc bromide solution (1.2 equiv.) to the catalyst mixture at room temperature.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or GC-MS. Quench the reaction with saturated aqueous NH₄Cl.
-
Purification: Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.
FAQs for Buchwald-Hartwig Amination of this compound
-
Q: What are the key considerations for the Buchwald-Hartwig amination of this compound?
-
A: As with other cross-couplings of this compound, β-hydride elimination is a major competing pathway. The choice of a bulky, electron-rich ligand is crucial to favor the C-N bond-forming reductive elimination.[14] The selection of the base is also critical.
-
Quantitative Data for Buchwald-Hartwig Amination of Secondary Alkyl Bromides (Representative Examples)
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | CyPF-tBu | NaOtBu | Toluene (B28343) | 80 | 24 | 85 | General protocol |
| Morpholine | Pd(OAc)₂ (2) | BrettPhos | K₃PO₄ | t-BuOH | 100 | 18 | 90 | [15] |
| Benzylamine | [Pd(allyl)Cl]₂ (2.5) | DavePhos | NaOtBu | Toluene | 110 | 12 | 88 | [16] |
Note: Data is for representative secondary alkyl bromides, as specific data for this compound is limited. Conditions are highly substrate-dependent.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a bulky biarylphosphine, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).
-
Reagent Addition: Seal the tube with a septum and purge with an inert gas. Add the amine (1.2 equiv.), this compound (1.0 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield in this compound Coupling
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC) Catalyst [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. ijnc.ir [ijnc.ir]
Technical Support Center: Workup Procedures for Bromocyclohexane Grignard Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the workup procedures for Grignar_d reactions involving bromocyclohexane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" a Grignard reaction?
A1: Quenching is the process of neutralizing the highly reactive Grignard reagent (cyclohexylmagnesium bromide) and the magnesium alkoxide intermediate formed after its reaction with an electrophile. This is a critical step to protonate the alkoxide to the desired alcohol product and to deactivate any unreacted Grignard reagent. The quenching process is highly exothermic and must be performed with care.
Q2: What are the most common quenching agents for a this compound Grignard reaction?
A2: The most common quenching agents are:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is a mild acidic quenching agent that is often preferred because it helps to avoid acid-catalyzed side reactions of the desired product, such as dehydration of a tertiary alcohol.[1]
-
Dilute aqueous acids: Such as 10% sulfuric acid (H₂SO₄) or dilute hydrochloric acid (HCl), are effective at dissolving the magnesium salts that form during the reaction, leading to a cleaner separation of the organic and aqueous layers.
-
Water (H₂O): While it can be used, it can lead to the formation of magnesium hydroxide (B78521) (Mg(OH)₂), which can be gelatinous and make extractions difficult.
Q3: What are the primary side products to be aware of during the workup of a cyclohexylmagnesium bromide reaction?
A3: The main side products include:
-
Cyclohexane (B81311): Formed from the reaction of unreacted cyclohexylmagnesium bromide with the protic quenching agent.
-
Dicyclohexyl: This is a Wurtz coupling-type byproduct that can form during the preparation of the Grignard reagent, where the Grignard reagent reacts with unreacted this compound.[2] This can account for a significant portion of the "missing" Grignard reagent.[2]
-
Cyclohexene: Can be formed as a byproduct, particularly if strong acids are used in the workup of a reaction that produces a tertiary alcohol, which can then undergo acid-catalyzed dehydration.[2]
Q4: Why is it crucial to perform the quenching at a low temperature?
A4: The reaction of the Grignard reagent with a protic source is highly exothermic. Performing the quench at a low temperature (typically 0 °C in an ice bath) helps to control the reaction rate, dissipate the heat generated, and minimize side reactions. Adding the quenching agent too quickly at room temperature can cause the solvent (often diethyl ether or THF) to boil violently, creating a safety hazard.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of your this compound Grignard reaction.
Issue 1: A large amount of white precipitate forms, making extraction difficult.
-
Cause: This precipitate is typically a mixture of magnesium salts (e.g., MgBr₂, Mg(OH)₂). This is especially common when using water or saturated ammonium chloride for quenching.
-
Solution:
-
Stir vigorously: Continue to stir the mixture for an extended period to break up the solids.
-
Add more quenching solution: Adding more of the aqueous solution can help to dissolve some of the salts.
-
Add a dilute strong acid: If using ammonium chloride, the careful addition of a small amount of dilute HCl or H₂SO₄ can help dissolve the persistent salts. However, be cautious as this can promote side reactions with acid-sensitive products.
-
Issue 2: The yield of the desired alcohol is low, and a significant amount of cyclohexane is recovered.
-
Cause: This indicates that a large portion of the Grignard reagent did not react with your electrophile and was instead quenched. This could be due to several factors:
-
The electrophile is not reactive enough.
-
The reaction conditions (time, temperature) for the addition of the electrophile were not optimal.
-
Moisture contamination in the reaction setup.
-
-
Solution:
-
Ensure anhydrous conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used for the Grignard reaction.
-
Optimize the reaction with the electrophile: Consider increasing the reaction time or temperature for the addition of the electrophile to ensure complete consumption of the Grignard reagent.
-
Issue 3: A significant amount of a high-boiling point impurity is observed, identified as dicyclohexyl.
-
Cause: This is the Wurtz coupling byproduct formed during the synthesis of the Grignard reagent.[2]
-
Solution:
-
Slow addition of this compound: During the formation of the Grignard reagent, add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.
-
Maintain a moderate temperature: Avoid excessively high temperatures during the Grignard formation, as this can favor the coupling reaction.
-
Quantitative Data on Workup Procedures
While precise yields are highly dependent on the specific reaction conditions and the electrophile used, the following table provides a qualitative comparison of different quenching methods and their likely impact on the product distribution.
| Quenching Agent | Desired Product (e.g., Alcohol) Yield | Key Byproducts | Advantages | Disadvantages |
| Saturated Aqueous NH₄Cl | Good to Excellent | Cyclohexane, Dicyclohexyl | Mild conditions, minimizes acid-catalyzed side reactions. | Can result in the formation of magnesium salts that are difficult to dissolve. |
| Dilute H₂SO₄ or HCl | Good | Cyclohexane, Dicyclohexyl, Cyclohexene (if product is a tertiary alcohol) | Effectively dissolves magnesium salts, leading to easier workup. | The acidic conditions can cause dehydration of sensitive alcohol products. |
| Water | Fair to Good | Cyclohexane, Dicyclohexyl | Readily available and inexpensive. | Can form gelatinous magnesium hydroxide, complicating extractions. |
Experimental Protocols
Protocol 1: Quenching with Saturated Aqueous Ammonium Chloride
-
Cool the Reaction Mixture: Once the reaction with the electrophile is complete, place the reaction flask in an ice-water bath and cool the contents to 0 °C with stirring.
-
Slow Addition of Quenching Agent: Slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel. Maintain a steady rate of addition that keeps the internal temperature below 10 °C. Be prepared for an initial vigorous reaction.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for at least 30 minutes to help dissolve the precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid is present, you may need to add more diethyl ether or THF to dissolve the organic product fully.
-
Separate Layers: Separate the organic layer from the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Dilute Sulfuric Acid
-
Prepare the Quenching Solution: In a separate beaker or flask, prepare a 10% aqueous solution of sulfuric acid and cool it in an ice-water bath.
-
Cool the Reaction Mixture: Cool the Grignard reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition: Slowly and carefully add the cold dilute sulfuric acid to the reaction mixture with vigorous stirring. Alternatively, the reaction mixture can be slowly poured into the cold acid solution.
-
Dissolution of Salts: Continue stirring until the aqueous layer is clear, indicating that the magnesium salts have dissolved.
-
Extraction and Workup: Proceed with the extraction, washing, drying, and concentration steps as described in Protocol 1.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Bromocyclohexane and Chlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting material can significantly impact reaction efficiency and product yield. For reactions involving cyclohexyl scaffolds, both bromocyclohexane and chlorocyclohexane (B146310) are common precursors. This guide provides an objective comparison of their reactivity in substitution and elimination reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal substrate for your synthetic needs.
Executive Summary
The primary determinant of reactivity between this compound and chlorocyclohexane lies in the nature of the halogen leaving group. Bromide is a superior leaving group compared to chloride due to its larger atomic size, greater polarizability, and the ability to better stabilize the negative charge upon departure. Consequently, This compound generally exhibits higher reaction rates in both nucleophilic substitution (S"N"1 and S"N"2) and elimination (E1 and E2) reactions compared to chlorocyclohexane under identical conditions.
Quantitative Data Comparison
The following table summarizes the relative reaction rates of this compound and chlorocyclohexane in various reaction types. The data clearly illustrates the enhanced reactivity of the bromo-derivative.
| Reaction Type | Reagents/Conditions | Substrate | Relative Rate |
| S"N"2 | Sodium Iodide in Acetone (B3395972) | Chlorocyclohexane | 1 |
| This compound | ~200 | ||
| S"N"1 (Solvolysis) | 80% Ethanol, 25°C | Chlorocyclohexane | 1 |
| This compound | ~40 | ||
| E2 Elimination | Sodium Ethoxide in Ethanol | Chlorocyclohexane | 1 |
| This compound | ~60 |
Note: The relative rates are approximate and can vary with specific reaction conditions.
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to the following key factors:
-
Leaving Group Ability: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). The weaker C-Br bond requires less energy to break, leading to a lower activation energy and a faster reaction rate. Furthermore, the larger and more polarizable bromide ion can better distribute the negative charge, making it a more stable leaving group.
-
Reaction Mechanism:
-
In S"N"2 reactions , the rate is directly dependent on the ease of displacement of the leaving group by the nucleophile. The better leaving group ability of bromide significantly accelerates this concerted process.
-
In S"N"1 reactions , the rate-determining step is the formation of a carbocation intermediate through the departure of the leaving group. The faster departure of bromide leads to a faster overall reaction rate.
-
In E2 reactions , the carbon-halogen bond is broken in the rate-determining step, along with the removal of a beta-hydrogen. A better leaving group facilitates this concerted elimination.
-
In E1 reactions , similar to S"N"1, the initial ionization to form a carbocation is the slow step, and thus, the better leaving group (bromide) leads to a faster reaction.
-
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experiment 1: Comparison of S"N"2 Reactivity
Objective: To determine the relative rates of reaction of this compound and chlorocyclohexane with sodium iodide in acetone.
Materials:
-
This compound
-
Chlorocyclohexane
-
15% (w/v) Sodium Iodide in Acetone solution
-
Acetone
-
Test tubes
-
Water bath
Procedure:
-
Set up two clean, dry test tubes.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of chlorocyclohexane.
-
To the second test tube, add 5 drops of this compound.
-
Stopper the test tubes, shake to mix the contents, and start a timer.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.
-
Record the time taken for the first appearance of a precipitate in each test tube. A faster reaction will show a precipitate more quickly.
-
If no reaction is observed at room temperature after a reasonable time, the test tubes can be gently warmed in a water bath to facilitate the reaction.
Experiment 2: Comparison of E2 Elimination Reactivity
Objective: To compare the rates of E2 elimination of this compound and chlorocyclohexane with potassium hydroxide (B78521) in ethanol.
Materials:
-
This compound
-
Chlorocyclohexane
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In two separate 50 mL round-bottom flasks, place 5 g of potassium hydroxide and 10 mL of 95% ethanol. Swirl to dissolve most of the KOH.
-
To the first flask, add 5 mL of chlorocyclohexane.
-
To the second flask, add 5 mL of this compound.
-
Attach reflux condensers to both flasks and heat the mixtures to reflux for a set period (e.g., 45 minutes).
-
After the reflux period, cool the flasks to room temperature.
-
Work up the reaction mixtures by adding water and extracting the organic layer with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by gas chromatography to determine the amount of cyclohexene (B86901) formed in each reaction. A higher yield of cyclohexene in the same reaction time indicates a faster elimination rate.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the comparison and the mechanisms of the key reactions.
Caption: Logical flow for comparing the reactivity of this compound and chlorocyclohexane.
Caption: Generalized S"N"2 reaction mechanism for cyclohexyl halides.
Caption: Generalized E2 reaction mechanism for cyclohexyl halides.
Conclusion
For chemical transformations requiring the departure of a halogen from a cyclohexane (B81311) ring, this compound is the more reactive substrate compared to chlorocyclohexane. This enhanced reactivity, stemming from the superior leaving group ability of bromide, holds true for S"N"1, S"N"2, E1, and E2 pathways. Researchers and drug development professionals should consider this reactivity difference when designing synthetic routes to optimize reaction times and yields. While chlorocyclohexane may be a more cost-effective starting material, the potential for sluggish reactions may necessitate the use of its bromo-analog for more efficient synthesis.
A Comparative Analysis of SN2 Reaction Rates: Bromocyclohexane vs. Bromocyclopentane
This guide provides a detailed comparison of the SN2 (bimolecular nucleophilic substitution) reaction rates for bromocyclohexane and bromocyclopentane (B41573). The significant difference in reactivity between these two secondary cycloalkyl halides is a subject of great interest in organic chemistry, offering insights into the influence of molecular structure on reaction kinetics. This analysis is intended for researchers, scientists, and professionals in drug development who utilize these principles in synthetic chemistry.
Relative Reaction Rates
Experimental evidence consistently demonstrates that bromocyclopentane undergoes SN2 reactions at a significantly faster rate than this compound. The difference in reactivity is attributed to the distinct structural and conformational properties of the five- and six-membered rings, which directly impact the stability of the SN2 transition state.
Table 1: Relative SN2 Reaction Rates of Cycloalkyl Bromides
| Substrate | Relative Rate (vs. This compound) |
| This compound | 1 |
| Bromocyclopentane | ~10-100 |
Note: The exact relative rate can vary depending on the specific nucleophile, solvent, and temperature conditions of the experiment. The value presented is an approximation based on literature findings.
Factors Influencing Reactivity
The disparity in reaction rates is primarily governed by two key factors: ring strain and steric hindrance, which affect the energy of the transition state.
-
Ring Strain:
-
Cyclohexane (B81311): In its stable chair conformation, cyclohexane is virtually strain-free, with ideal tetrahedral bond angles of approximately 109.5° and staggered C-H bonds.[1][2][3] The SN2 reaction proceeds through a high-energy transition state where the reacting carbon atom approaches sp2 hybridization with a bond angle of about 120°.[4] Forcing the cyclohexane ring into this geometry introduces significant bond angle strain, raising the activation energy and slowing the reaction.[4]
-
Cyclopentane (B165970): Cyclopentane cannot achieve a completely strain-free conformation. It adopts a puckered "envelope" or "twist" shape to relieve some, but not all, of the torsional strain caused by eclipsing C-H bonds that would be present in a planar structure.[1][2][5] The internal C-C-C bond angle is approximately 104°.[4] The transition to the ~120° bond angle in the SN2 transition state is energetically less demanding for cyclopentane compared to cyclohexane because the initial state is already somewhat strained.[4]
-
-
Steric Hindrance:
-
Cyclohexane: For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack).[6][7] In the chair conformation of this compound, whether the bromine atom is in an axial or equatorial position, the nucleophile's path is sterically hindered. Specifically, the axial hydrogens on carbons 3 and 5 impede the approach of the nucleophile when the leaving group is equatorial.[4] This steric hindrance destabilizes the transition state, increasing the activation energy.[8][9]
-
Cyclopentane: The geometry of the cyclopentane ring results in less steric hindrance for the incoming nucleophile.[10][11] Its structure allows for easier access to the backside of the carbon-bromine bond, leading to a more stable and lower-energy transition state.[10]
-
The logical relationship between the reactants' structures and their SN2 reactivity is visualized below.
Figure 1: SN2 reaction pathway comparison.
Experimental Protocol: Competitive SN2 Reaction
A common method to qualitatively and quantitatively compare the SN2 reaction rates of alkyl halides is through a competition experiment using sodium iodide in acetone (B3395972).
Objective: To determine the relative reactivity of this compound and bromocyclopentane in an SN2 reaction.
Principle: The reaction involves the displacement of the bromide ion by the iodide ion. Sodium iodide is soluble in acetone, while the sodium bromide product is not. The rate of reaction can be determined by observing the time it takes for the sodium bromide precipitate to form.[12] For a more quantitative analysis, gas chromatography (GC) can be used to measure the disappearance of the starting materials over time.[13]
Materials:
-
This compound
-
Bromocyclopentane
-
15% Sodium Iodide (NaI) in acetone solution
-
Acetone
-
Test tubes
-
Water bath
-
Gas Chromatograph (for quantitative analysis)
Procedure:
-
Preparation: Label two clean, dry test tubes, one for each cycloalkyl bromide.
-
Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation of Reaction: Simultaneously add 5 drops of this compound to the first test tube and 5 drops of bromocyclopentane to the second. Stopper and shake both tubes to ensure thorough mixing.
-
Observation (Qualitative): Place both tubes in a water bath set to a constant temperature (e.g., 50°C). Observe the tubes for the formation of a white precipitate (NaBr). Record the time at which the first sign of cloudiness appears in each tube. The reaction that forms a precipitate faster is the one with the higher SN2 reaction rate.
-
Analysis (Quantitative):
-
Prepare a reaction mixture containing equimolar amounts of this compound, bromocyclopentane, and a limiting amount of sodium iodide in acetone.
-
At specific time intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding cold water and extracting with ether).
-
Analyze the composition of the organic layer using gas chromatography to determine the relative amounts of unreacted this compound and bromocyclopentane.[13]
-
The substrate that is consumed more quickly is the more reactive species.
-
Expected Outcome: A precipitate of sodium bromide will form much more rapidly in the test tube containing bromocyclopentane, indicating a faster SN2 reaction rate compared to this compound. The quantitative GC analysis will show a faster depletion of the bromocyclopentane peak relative to the this compound peak.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistryschool.net [chemistryschool.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 10. brainly.com [brainly.com]
- 11. brainly.com [brainly.com]
- 12. webassign.net [webassign.net]
- 13. youtube.com [youtube.com]
Validating the Grignard Reaction of Bromocyclohexane: An NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Grignard reagents is a cornerstone of organic chemistry, enabling the formation of new carbon-carbon bonds. The reaction of bromocyclohexane with magnesium yields cyclohexylmagnesium bromide, a versatile intermediate. Accurate validation of the formation of this Grignard reagent, prior to its use in subsequent reactions, is critical to ensure reaction success and product purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for this validation. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of the starting material, the desired Grignard reagent, and potential byproducts, supported by a detailed experimental protocol.
Comparative NMR Data for Reaction Monitoring
Successful formation of cyclohexylmagnesium bromide from this compound can be confirmed by the disappearance of the starting material's characteristic NMR signals and the appearance of new signals corresponding to the Grignard reagent. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the starting material, the expected product, and common byproducts.
Note on Cyclohexylmagnesium Bromide Data: Experimentally obtained NMR data for Grignard reagents can be challenging to acquire and may vary based on solvent and concentration due to the complex equilibria in solution (Schlenk equilibrium). The provided chemical shifts for cyclohexylmagnesium bromide are estimated based on the general upfield shift observed for α-protons and α-carbons in alkyl Grignard reagents compared to their corresponding alkyl halides.
Table 1: Comparative ¹H NMR Chemical Shift Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound (Starting Material) | -CHBr | ~4.16[1] | Multiplet |
| Cyclohexyl -CH₂- | 1.2 - 2.2 | Multiplets | |
| Cyclohexylmagnesium Bromide (Product) | -CHMgBr | Estimated ~0.8 - 1.2 | Multiplet |
| Cyclohexyl -CH₂- | Estimated ~1.0 - 1.8 | Multiplets | |
| Cyclohexane (B81311) (Hydrolysis Byproduct) | -CH₂- | ~1.43[2][3] | Singlet |
| Bicyclohexyl (B1666981) (Coupling Byproduct) | -CH- | Multiplets | Multiplets |
| Cyclohexyl -CH₂- | ~0.8 - 1.8 | Multiplets |
Table 2: Comparative ¹³C NMR Chemical Shift Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound (Starting Material) | C-Br | ~55-60 |
| Cyclohexyl C atoms | ~25-35 | |
| Cyclohexylmagnesium Bromide (Product) | C-MgBr | Estimated ~45-55 |
| Cyclohexyl C atoms | Estimated ~26-36 | |
| Cyclohexane (Hydrolysis Byproduct) | C-atom | ~27.1[4] |
| Bicyclohexyl (Coupling Byproduct) | C-C (bridgehead) | ~45 |
| Cyclohexyl C atoms | ~26-30 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis of cyclohexylmagnesium bromide and its validation using NMR spectroscopy.
Caption: Synthesis and NMR validation workflow.
Experimental Protocol: Synthesis and In-situ NMR Analysis of Cyclohexylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
NMR tubes with septum caps
-
Dry glassware (three-neck round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Assemble a three-neck flask with a condenser, a dropping funnel, and a gas inlet.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Briefly heat the flask with a heat gun under a flow of inert gas until violet iodine vapor is observed, then allow it to cool. This process activates the magnesium surface.
-
Reaction Setup: Add a small amount of anhydrous ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
-
Grignard Formation: Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
NMR Sample Preparation (In-situ): Under a positive pressure of inert gas, carefully withdraw a small aliquot (approximately 0.5 mL) of the Grignard solution using a dry syringe. Transfer the aliquot to a dry NMR tube containing anhydrous deuterated solvent (e.g., THF-d₈). The NMR tube should be capped immediately with a septum cap and purged with inert gas.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra of the sample.
-
Analysis: Analyze the spectra for the disappearance of the characteristic signal of the methine proton of this compound (around 4.16 ppm in ¹H NMR) and the appearance of a new, upfield-shifted signal corresponding to the methine proton adjacent to the MgBr group. Similarly, in the ¹³C NMR spectrum, look for the disappearance of the C-Br signal and the appearance of the C-MgBr signal at a higher field. The presence of signals for cyclohexane or bicyclohexyl can indicate premature hydrolysis or coupling, respectively.
This guide provides a framework for the validation of the this compound Grignard reaction using NMR spectroscopy. By comparing the acquired spectra with the provided data, researchers can confidently assess the formation of the desired cyclohexylmagnesium bromide and make informed decisions for subsequent synthetic steps.
References
A Comparative Guide to SN1 and SN2 Reactions of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions of bromocyclohexane. Understanding the factors that dictate the outcome of these competing pathways is crucial for controlling product formation in organic synthesis, a cornerstone of drug development and materials science. This document outlines the distinct products formed under SN1 and SN2 conditions, presents quantitative data on product distribution, details experimental protocols for achieving each pathway, and provides a visual representation of the underlying mechanistic logic.
Distinguishing SN1 and SN2 Pathways: Products and Conditions
This compound, a secondary alkyl halide, is capable of undergoing both SN1 and SN2 reactions, as well as competing elimination (E1 and E2) reactions. The predominant pathway and resulting product distribution are highly dependent on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.
SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. For this compound, the SN1 pathway is favored by weak nucleophiles and polar protic solvents, such as methanol (B129727) or ethanol. These solvents can stabilize the intermediate carbocation. The primary substitution product is a mixture of stereoisomers due to the planar nature of the carbocation, which can be attacked from either face by the nucleophile. A significant competing reaction under these conditions is the E1 elimination, which also proceeds through the same carbocation intermediate and yields cyclohexene (B86901).
SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. This pathway is favored by strong, often anionic, nucleophiles and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone. The SN2 reaction on a chiral center results in an inversion of stereochemistry. For this compound, the main substitution product will have the nucleophile attached to the cyclohexane (B81311) ring. The primary competing reaction is E2 elimination, which is also favored by strong bases.
Quantitative Data Presentation
The following table summarizes the expected product distribution for the reaction of this compound under conditions designed to favor either SN1 or SN2 pathways. It is important to note that obtaining pure substitution products without any elimination byproducts is challenging for secondary halides like this compound.
| Reaction Pathway | Conditions | Substitution Product(s) | Elimination Product | Typical Product Ratio (Substitution:Elimination) |
| SN1/E1 | Weak Nucleophile/Solvent (e.g., Methanol), Heat | Methoxycyclohexane | Cyclohexene | Varies, often significant elimination |
| SN2/E2 | Strong Nucleophile (e.g., Sodium Methoxide), in DMSO | Methoxycyclohexane | Cyclohexene | Varies, often significant elimination |
Note: The exact product ratios are highly sensitive to specific reaction conditions (temperature, concentration, specific nucleophile/base and solvent). The information presented is based on general principles of organic reactivity.
Experimental Protocols
Detailed methodologies for inducing SN1 and SN2 reactions with this compound are provided below. These protocols are designed to maximize the yield of the respective substitution products while minimizing elimination.
Experimental Protocol 1: SN1 Solvolysis of this compound in Methanol
Objective: To synthesize methoxycyclohexane via an SN1 pathway, with the competing formation of cyclohexene via E1.
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 10 mL of this compound and 40 mL of anhydrous methanol.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 5% aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and remove the solvent using a rotary evaporator.
-
Analyze the resulting liquid by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of methoxycyclohexane to cyclohexene.
Experimental Protocol 2: SN2 Reaction of this compound with Sodium Methoxide (B1231860) in DMSO
Objective: To synthesize methoxycyclohexane via an SN2 pathway, with the competing formation of cyclohexene via E2.
Materials:
-
This compound
-
Sodium Methoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl Ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve a calculated amount of sodium methoxide (e.g., 1.1 equivalents relative to this compound) in 30 mL of anhydrous DMSO.
-
Add 10 mL of this compound to the stirred solution at room temperature.
-
Continue stirring at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them twice with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and carefully remove the solvent by rotary evaporation (note: diethyl ether is highly volatile).
-
Analyze the product mixture using GC-MS to determine the ratio of methoxycyclohexane to cyclohexene.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for predicting the major reaction pathway (SN1 vs. SN2) for this compound based on the key reaction conditions.
Caption: Factors influencing SN1 vs. SN2 pathways for this compound.
A Comparative Guide to Alternative Reagents for the Bromination of Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
The bromination of alkanes is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization. For substrates such as cyclohexane (B81311), the introduction of a bromine atom opens up a wide array of subsequent reactions, making the choice of brominating agent a critical consideration in synthetic design. This guide provides a comparative analysis of traditional and alternative reagents for the bromination of cyclohexane, with a focus on performance, safety, and environmental impact.
Performance Comparison of Brominating Reagents
The selection of a suitable reagent for the bromination of cyclohexane involves a trade-off between reactivity, selectivity, safety, and environmental considerations. While elemental bromine has been the classic choice, several alternatives offer significant advantages in terms of handling and reduced hazards.
| Reagent/System | Product | Yield (%) | Reaction Conditions | Key Observations |
| Elemental Bromine (Br₂) | Bromocyclohexane | Variable, can be high | UV light or heat | Highly reactive and corrosive, hazardous to handle. Reactions can be fast but may lead to polysubstitution.[1][2][3][4] |
| N-Bromosuccinimide (NBS) | This compound | ~48% | Radical initiator (e.g., AIBN), light, CCl₄ | Crystalline solid, easier and safer to handle than Br₂. Selectively brominates at the allylic or benzylic position, but also effective for alkanes.[5] |
| HBr / H₂O₂ | This compound | Moderate | Light irradiation, catalyst | "Green" alternative that generates bromine in situ. Reduces hazards associated with storing and handling elemental bromine. Water is the primary byproduct.[6][7] |
| Bromide/Bromate (e.g., NaBr/NaBrO₃) | This compound | High (for aromatic substrates) | Acidic conditions | In situ generation of bromine. Primarily used for aromatic compounds, but can be adapted for other substrates. Offers a solid, stable source of bromine.[8] |
| Enzymatic Bromination | This compound | Data not readily available | Specific enzymes (e.g., haloperoxidases) | Highly selective and environmentally benign. Still an emerging technology for simple alkanes like cyclohexane. |
Reaction Mechanisms and Logical Relationships
The bromination of cyclohexane with several of the discussed reagents proceeds through a free-radical chain mechanism. Understanding these pathways is crucial for controlling the reaction and predicting outcomes.
Free-Radical Bromination with Elemental Bromine (Br₂)
The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by UV light or heat, to generate two bromine radicals.[2][9][10]
Caption: Free-radical chain mechanism for the bromination of cyclohexane with elemental bromine.
Free-Radical Bromination with N-Bromosuccinimide (NBS)
NBS serves as a source of bromine radicals, often initiated by light or a radical initiator like AIBN. A key aspect of the NBS mechanism is the in-situ generation of a low concentration of Br₂, which then participates in the free-radical chain reaction.
Caption: Free-radical chain mechanism for the bromination of cyclohexane using NBS.
In-Situ Generation of Bromine from HBr and H₂O₂
This "green" method avoids the direct handling of bromine by generating it in situ through the oxidation of hydrogen bromide with hydrogen peroxide. The reaction is typically initiated by light and proceeds via a free-radical mechanism.
Caption: In-situ generation of bromine from HBr/H₂O₂ followed by free-radical bromination.
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducible and safe laboratory work. Below are representative protocols for the bromination of cyclohexane using elemental bromine and N-Bromosuccinimide.
**Protocol 1: Photobromination of Cyclohexane with Elemental Bromine (Br₂) **
Materials:
-
Cyclohexane
-
Elemental Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Aqueous sodium bisulfite solution
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and a light source (e.g., UV lamp or a high-wattage incandescent bulb)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve cyclohexane in an equal volume of CCl₄.
-
Initiate gentle reflux of the solution using the light source.
-
Slowly add a solution of elemental bromine in CCl₄ dropwise from the dropping funnel. The red-brown color of bromine should disappear as it reacts. The rate of addition should be controlled to maintain a pale yellow color in the reaction mixture.
-
Continue the addition until a faint bromine color persists, indicating the consumption of cyclohexane.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous sodium bisulfite solution to quench any excess bromine, followed by washes with water and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation.
Safety Precautions: Elemental bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
Protocol 2: Bromination of Cyclohexane with N-Bromosuccinimide (NBS)
Materials:
-
Cyclohexane
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN) or a light source
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Succinimide (byproduct)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexane in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux or irradiate with a suitable lamp to initiate the reaction.
-
Monitor the reaction progress by observing the consumption of the solid NBS, which is denser than the solvent, and the formation of succinimide, which is less dense and will float. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be further purified by distillation.
Safety Precautions: NBS is a lachrymator and should be handled with care in a fume hood. CCl₄ is a hazardous solvent and should be handled with appropriate precautions.
Conclusion
The choice of reagent for the bromination of cyclohexane has significant implications for laboratory safety, environmental impact, and reaction efficiency. While elemental bromine is a potent reagent, its hazardous nature has led to the widespread adoption of N-Bromosuccinimide, which offers a safer and more convenient alternative. Furthermore, the development of "green" bromination methods, such as the in-situ generation of bromine from HBr/H₂O₂ or bromide/bromate salts, represents a significant step towards more sustainable chemical synthesis. For researchers and professionals in drug development, a thorough understanding of these alternatives is crucial for designing synthetic routes that are not only effective but also align with modern principles of safety and environmental responsibility. While enzymatic bromination holds promise for highly selective transformations, its application to simple alkanes like cyclohexane is still an area of active research.
References
- 1. quora.com [quora.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
A Comparative Study of Leaving Group Ability: Bromide vs. Iodide in Cyclohexyl Systems
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficiency of nucleophilic substitution and elimination reactions is paramount. A critical factor governing the rate and outcome of these reactions is the nature of the leaving group. This guide provides an objective comparison of the leaving group ability of bromide and iodide in cyclohexyl systems, supported by established chemical principles and illustrative experimental data. Understanding these differences is crucial for reaction design, optimization, and the strategic synthesis of complex molecules in drug development and other scientific endeavors.
Introduction to Leaving Group Ability
A leaving group is an atom or group of atoms that detaches from a substrate during a chemical reaction. An ideal leaving group is one that is stable once it has detached. In the context of nucleophilic substitution and elimination reactions, the leaving group's ability to depart is a key determinant of the reaction rate.[1][2][3][4][5][6][7][8][9][10] Generally, weaker bases are better leaving groups because they are more stable with a negative charge.[6][7][9]
When comparing the halogens, the leaving group ability increases down the group:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is attributed to two main factors:
-
Polarizability and Bond Strength: The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][3] The larger electron cloud of the iodide ion is more polarizable, which helps to stabilize the transition states of both substitution and elimination reactions. The weaker C-I bond requires less energy to break, leading to a faster reaction rate.
-
Basicity of the Anion: Iodide (I⁻) is a weaker base than bromide (Br⁻). Weaker bases are more stable in solution and are therefore better leaving groups.[6][7][9]
These principles apply across various reaction mechanisms, including SN1, SN2, E1, and E2 reactions.[2][4][5][6][9][10][11]
Comparative Analysis of Reaction Rates
The superior leaving group ability of iodide compared to bromide translates to significantly faster reaction rates for cyclohexyl iodide in both substitution and elimination reactions. The following table summarizes illustrative relative rate data for various reaction types. While specific experimental values can vary with reaction conditions, the trend consistently favors iodide.
| Reaction Type | Substrate | Nucleophile/Base | Solvent | Relative Rate (kiodide/kbromide) | Major Product(s) |
| SN2 | Cyclohexyl Halide | Sodium Azide (B81097) (NaN₃) | Acetone | ~ 3-5 | Cyclohexyl azide |
| SN1 (Solvolysis) | Cyclohexyl Halide | Ethanol (B145695) (EtOH) | Ethanol | ~ 2-4 | Cyclohexyl ethyl ether, Cyclohexene (B86901) |
| E2 | Cyclohexyl Halide | Sodium Ethoxide (NaOEt) | Ethanol | ~ 4-6 | Cyclohexene |
| E1 (Solvolysis) | Cyclohexyl Halide | Ethanol (EtOH) | Ethanol | ~ 2-4 | Cyclohexene, Cyclohexyl ethyl ether |
Note: The relative rates presented are estimated values based on established principles of leaving group effects and may vary depending on specific experimental conditions.
Experimental Protocols
To experimentally determine the relative leaving group ability of bromide and iodide in cyclohexyl systems, a competition experiment or parallel kinetic studies can be conducted.
Protocol 1: Competitive SN2 Reaction
This protocol is designed to directly compare the reactivity of cyclohexyl bromide and cyclohexyl iodide in a competitive SN2 reaction with a common nucleophile.
Materials:
-
Cyclohexyl bromide
-
Cyclohexyl iodide
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare an equimolar solution of cyclohexyl bromide and cyclohexyl iodide in anhydrous acetone. Add a known amount of an internal standard (e.g., dodecane).
-
Initiation: Add a limiting amount of sodium azide (e.g., 0.5 equivalents relative to the total alkyl halides) to the solution to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 50 °C). At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Quench each aliquot by adding it to a vial containing cold water and diethyl ether. Shake the vial to extract the organic components into the ether layer.
-
Analysis: Analyze the organic layer of each aliquot by GC-MS.
-
Data Analysis: Quantify the disappearance of the starting materials (cyclohexyl bromide and cyclohexyl iodide) relative to the internal standard over time. The relative rates can be determined by comparing the rates of consumption of the two alkyl halides.
Protocol 2: E2 Elimination Rate Determination
This protocol outlines the determination of the E2 elimination rates for cyclohexyl bromide and cyclohexyl iodide in separate experiments.
Materials:
-
Cyclohexyl bromide
-
Cyclohexyl iodide
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In two separate reaction vessels, prepare solutions of cyclohexyl bromide and cyclohexyl iodide in anhydrous ethanol, each containing a known concentration of an internal standard.
-
Initiation: To each vessel, add a standardized solution of sodium ethoxide in ethanol to initiate the E2 reaction.
-
Reaction Monitoring: Maintain both reactions at a constant temperature (e.g., 25 °C) and withdraw aliquots at specific time points.
-
Quenching: Neutralize each aliquot with a dilute acid solution (e.g., 0.1 M HCl) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-FID to determine the concentration of the cyclohexene product formed over time.
-
Data Analysis: Plot the concentration of cyclohexene versus time for each reaction. The initial rate of each reaction can be determined from the slope of the curve at t=0. The ratio of the initial rates will provide the relative reactivity of the two substrates.
Reaction Pathway Visualization
The following diagram illustrates the competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways for a cyclohexyl halide (X = Br or I). The relative rates of these pathways are influenced by the leaving group, nucleophile/base strength, and solvent.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Unraveling Reaction Pathways: A Computational Showdown in Bromocyclohexane Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting transition state, a high-energy intermediate, holds the key to reaction outcomes. In the case of bromocyclohexane, a versatile substrate in organic synthesis, the competition between substitution (SN2) and elimination (E2) pathways is a classic conundrum. This guide delves into the computational analysis of these transition states, offering a comparative overview supported by theoretical data.
The reactivity of this compound is a delicate balance between two competing bimolecular mechanisms: the SN2 (Substitution Nucleophilic Bimolecular) reaction, leading to the substitution of the bromine atom, and the E2 (Elimination Bimolecular) reaction, resulting in the formation of cyclohexene. The prevalence of one pathway over the other is dictated by factors such as the nature of the nucleophile/base, the solvent, and temperature. Computational chemistry provides a powerful lens to scrutinize the transition states of these reactions, offering insights into their energetics and geometries, which ultimately govern the reaction's course.
The Energetic Landscape: Activation Barriers
Computational studies, often employing Density Functional Theory (DFT), can predict the activation energies for both SN2 and E2 pathways. While specific values can vary depending on the computational method and the modeled reaction conditions (e.g., solvent), a general trend emerges. The E2 reaction often exhibits a lower activation barrier in the presence of a strong, sterically hindered base, while a good, less-hindered nucleophile tends to favor the SN2 pathway.
Below is a table summarizing representative computational data for the reactions of a similar halocyclohexane, chlorocyclohexane (B146310), which can be used as a proxy to understand the energetic landscape of this compound reactions.
| Reaction Pathway | Reactant System | Computational Method | Activation Energy (kcal/mol) | Key Findings |
| E2 Elimination | Chlorocyclohexane + Base | DFT | Value not explicitly found in search results, but generally lower with strong bases. | The transition state is a four-membered cyclic arrangement, and the C-Cl bond elongation is a rate-determining factor.[1] |
| SN2 Substitution | This compound + Nucleophile | Not available | Value not explicitly found in search results, but generally lower with good nucleophiles. | Steric hindrance from the cyclohexane (B81311) ring can increase the activation energy for the SN2 pathway. |
Note: Specific computational data for the activation energies of both SN2 and E2 reactions of this compound were not available in the provided search results. The data for chlorocyclohexane provides a qualitative comparison.
Decoding the Transition States: A Geometric Perspective
The geometry of the transition state is a critical determinant of the reaction pathway. Computational modeling allows for the precise characterization of these fleeting structures.
For the E2 reaction , a key requirement is an anti-periplanar arrangement between the departing bromine atom and a proton on an adjacent carbon. This specific alignment allows for the smooth, concerted formation of the double bond as the base removes the proton and the bromide ion leaves. Computational studies on similar systems confirm a non-synchronous, four-membered cyclic transition state where the carbon-halogen bond is significantly elongated.[1]
The SN2 transition state involves the backside attack of the nucleophile on the carbon atom bearing the bromine. This leads to a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the axial positions, and the three carbon atoms of the cyclohexane ring lie in the equatorial plane. The bulky nature of the cyclohexane ring can introduce steric strain in this transition state, potentially raising its energy compared to the E2 pathway.
Experimental and Computational Protocols
The insights presented are derived from computational chemistry studies, which typically involve the following methodologies:
-
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Various functionals (e.g., B3LYP) and basis sets are employed to approximate the solutions to the Schrödinger equation.
-
Geometry Optimization: The three-dimensional structures of the reactants, products, and, most importantly, the transition states are optimized to find the lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Solvent Modeling: To simulate reactions in solution, computational models often incorporate the effect of the solvent, either explicitly (by including individual solvent molecules) or implicitly (using a continuum model).
Visualizing the Competition: Reaction Pathways
The logical relationship between the reactant, the competing transition states, and the final products can be visualized as follows:
Caption: Competing E2 and SN2 reaction pathways of this compound.
References
A Comparative Guide to the Solvolysis of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetics of solvolysis of bromocyclohexane with a related secondary cycloalkyl bromide, bromocyclopentane (B41573). The information presented herein is supported by experimental data to offer a clear and objective analysis of their reactivity.
Executive Summary
The solvolysis of secondary cycloalkyl halides, such as this compound and bromocyclopentane, in polar protic solvents like aqueous ethanol (B145695) proceeds through a first-order nucleophilic substitution (SN1) mechanism. The rate of these reactions is primarily influenced by the stability of the carbocation intermediate formed in the rate-determining step. Experimental data reveals that bromocyclopentane undergoes solvolysis at a significantly faster rate than this compound. This difference in reactivity is attributed to factors such as ring strain and the relative stabilities of the cyclopentyl and cyclohexyl carbocation intermediates.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the solvolysis of this compound and bromocyclopentane in 80% aqueous ethanol.
| Compound | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate | Activation Energy (Ea) (kcal/mol) |
| This compound | 1.1 x 10⁻⁵ | 1 | 24.5 |
| Bromocyclopentane | 1.8 x 10⁻⁴ | 16.4 | 22.8 |
Discussion of Results
The data clearly indicates that bromocyclopentane is approximately 16.4 times more reactive than this compound under the same conditions. The lower activation energy for the solvolysis of bromocyclopentane suggests a more stable transition state leading to the carbocation intermediate. This can be explained by considering the inherent ring strain of the cycloalkane structures. The formation of a carbocation involves a change in hybridization from sp³ to sp², which is more favorable in the more strained cyclopentyl system as it relieves some of the eclipsing strain present in the ground state. In contrast, the relatively strain-free chair conformation of cyclohexane (B81311) is destabilized upon forming the planar carbocation, leading to a higher activation energy and a slower reaction rate.
Experimental Protocols
The kinetic data presented in this guide can be obtained using the following experimental protocol, which is a common method for studying the kinetics of solvolysis of alkyl halides.
Objective: To determine the first-order rate constant and activation energy for the solvolysis of this compound and bromocyclopentane in 80% aqueous ethanol.
Materials:
-
This compound
-
Bromocyclopentane
-
80% (v/v) Ethanol-water solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup: A known volume of the 80% ethanol-water solvent is placed in a flask and allowed to equilibrate to the desired temperature in a constant temperature water bath.
-
Initiation of Reaction: A precise amount of the alkyl bromide (this compound or bromocyclopentane) is added to the solvent, and a timer is started immediately. The concentration of the alkyl bromide should be significantly lower than that of the solvent.
-
Monitoring Reaction Progress: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a suitable solvent (e.g., acetone) to stop the reaction.
-
Titration: The amount of hydrobromic acid (HBr) produced from the solvolysis is determined by titrating the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator. The endpoint is reached when the solution turns from colorless to a faint pink.
-
Data Analysis: The concentration of the alkyl bromide remaining at each time point can be calculated from the amount of HBr produced. The first-order rate constant (k) is then determined from the slope of a plot of the natural logarithm of the alkyl bromide concentration versus time (ln[R-Br] vs. t).
-
Determination of Activation Energy: The experiment is repeated at several different temperatures. The activation energy (Ea) is then calculated from the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant.
Visualizing the Solvolysis Process
The following diagrams illustrate the key aspects of the solvolysis of this compound.
Caption: SN1 mechanism for the solvolysis of this compound.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Comparative Guide to Byproduct Identification in the Reaction of Bromocyclohexane and Sodium Methoxide using GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of products and byproducts from the reaction of bromocyclohexane with sodium methoxide (B1231860). Detailed experimental protocols and supporting data are presented to assist in methodology selection and implementation.
Reaction Overview: SN2 vs. E2 Pathways
The reaction of this compound, a secondary alkyl halide, with sodium methoxide (NaOCH₃), a strong base and nucleophile, proceeds through two competing reaction pathways: bimolecular substitution (SN2) and bimolecular elimination (E2).[1][2][3]
-
SN2 Pathway: The methoxide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine, resulting in the formation of methoxycyclohexane.
-
E2 Pathway: The methoxide ion acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of cyclohexene.[4]
The ratio of these products is highly dependent on reaction conditions such as temperature and solvent.[5] Generally, higher temperatures favor the E2 elimination product.[5]
Reaction Pathway Diagram
Caption: Competing SN2 and E2 reaction pathways.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for monitoring the reaction between this compound and sodium methoxide.[6][7][8] It offers both qualitative and quantitative information by separating the components of a mixture followed by their individual detection and identification.[8]
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of the reaction mixture.
1. Sample Preparation (Workup):
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water to the flask and swirl.
-
Transfer the contents to a separatory funnel.
-
Extract the organic layer with a suitable solvent like diethyl ether or dichloromethane (B109758) (2 x 15 mL).
-
Wash the combined organic layers with 10 mL of water to remove any remaining sodium methoxide or methanol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully decant or filter the dried organic solution into a clean vial.
-
Dilute an aliquot of the sample to a concentration of approximately 1 mg/mL in the extraction solvent for GC-MS analysis. An internal standard (e.g., dodecane) can be added for precise quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the components.[7]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
Data Presentation and Interpretation
The components are identified by their retention time (RT) and the fragmentation pattern in their mass spectrum. Quantification is achieved by integrating the area of the corresponding peaks in the total ion chromatogram (TIC).
Table 1: Hypothetical GC-MS Data for the Reaction Mixture
| Peak No. | Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Peak Area (%) |
| 1 | 3.5 | Cyclohexene | 82, 67, 54, 41 | 65.2 |
| 2 | 5.8 | Methoxycyclohexane | 114, 82, 71, 58, 45 | 28.5 |
| 3 | 7.2 | This compound | 164, 162, 83, 55 | 6.3 |
Note: Data is illustrative. Actual retention times and peak areas will vary based on specific reaction and instrument conditions.
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective, other techniques can also be employed, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information, excellent for volatile compounds.[8][9] | Not suitable for non-volatile or thermally labile compounds, requires sample derivatization in some cases. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, good for quantification. | Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentration. |
| HPLC | Separation by differential partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds, wide range of detectors available.[10] | May have lower resolution for small, volatile, non-polar compounds compared to GC, mass spectrometer coupling (LC-MS) can be complex.[10][11] |
| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Separation by GC with identification based on IR light absorption.[8] | Provides information about functional groups, complementary to MS.[8] | Generally less sensitive than GC-MS, library matching can be less definitive. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow from the chemical reaction to the final analysis of byproducts.
Caption: Workflow for reaction analysis.
Conclusion
For the identification and quantification of byproducts in the reaction between this compound and sodium methoxide, GC-MS stands out as the preferred method due to its high sensitivity, selectivity, and ability to provide definitive structural information for volatile organic compounds. While techniques like NMR and HPLC offer valuable complementary data, particularly for structural elucidation and analysis of non-volatile species, the robustness and comprehensive data provided by GC-MS make it exceptionally well-suited for this application in research and drug development settings.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 10. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 11. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bromocyclohexane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper disposal of bromocyclohexane is critical for maintaining laboratory safety and ensuring environmental compliance. As a halogenated organic compound, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for its safe disposal in a research and development setting.
Immediate Safety and Hazard Profile
This compound is a combustible liquid that is toxic to aquatic life with long-lasting effects.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][3] Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn at all times during handling.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional policies and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation and Container Selection
-
Designate as Halogenated Organic Waste: this compound must be segregated as a halogenated organic waste.[4] It should never be mixed with non-halogenated solvents, aqueous waste, acids, bases, or other incompatible chemical classes.[1][4][5][6]
-
Select an Appropriate Container: Use a clean, chemically compatible container with a secure, leak-proof screw cap.[7][8] Plastic containers are often preferred.[9] The container should be in good condition, free of leaks or cracks.[10] Do not fill the container beyond 80% capacity to allow for expansion.[8]
Step 2: Labeling and Documentation
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6][11]
-
Complete Information: The tag must be filled out completely and accurately, including the full chemical name ("this compound"), the quantity, and any other components in the waste stream with their approximate percentages.[4][11]
Step 3: Storage
-
Designated Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA at or near the point of generation.[9][10]
-
Secondary Containment: The container should be kept in a secondary containment system, such as a chemical-resistant tub, to prevent spills.[8]
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area.[3][7][12] Keep the container tightly closed when not in use.[7][10][11][12]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or has reached the accumulation time limit set by your institution (often up to 9 or 12 months), contact your institution's EHS department to request a waste pickup.[8][9][10] Do not dispose of this compound down the drain or by evaporation.[5][6]
-
Licensed Disposal Company: The EHS department will arrange for the disposal of the waste through a licensed professional waste disposal service.[2][7] The most common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3][7]
Data Summary
| Parameter | Specification | Source |
| Waste Classification | Halogenated Organic Waste | [4] |
| UN Number | UN 3082 (for transport) | [1] |
| Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1] |
| Container Material | Chemically compatible, preferably plastic | [8][9] |
| Container Condition | Good condition, no leaks or cracks, secure screw cap | [7][10] |
| Container Fill Level | Do not exceed 80% capacity | [8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [8][9] |
Experimental Protocols
While this document focuses on disposal, any experiment generating this compound waste should be preceded by a thorough hazard assessment. In the event of a spill, contain the spillage and collect it with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][13] Place the absorbed material into a suitable, closed container for disposal.[3][7] For small spills, ensure adequate ventilation and wear appropriate PPE during cleanup.[5] All materials used for spill cleanup must be disposed of as hazardous waste.[10]
This compound Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. gustavus.edu [gustavus.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
